2-Methylbenzoxazole-7-boronic Acid: A Strategic Building Block for Heterocyclic Medicinal Chemistry
Executive Summary 2-Methylbenzoxazole-7-boronic acid (and its corresponding pinacol ester) represents a specialized heterocyclic building block critical for expanding the chemical space of drug candidates. Unlike the mor...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
2-Methylbenzoxazole-7-boronic acid (and its corresponding pinacol ester) represents a specialized heterocyclic building block critical for expanding the chemical space of drug candidates. Unlike the more common 5- or 6-substituted isomers, the 7-position offers a unique vector for substitution, placing functional groups in the "ortho-pocket" adjacent to the benzoxazole oxygen. This structural feature is invaluable for optimizing ligand-protein binding interactions, particularly in kinase inhibitors and fluorescent probes where steric and electronic precision is paramount.
This guide provides a comprehensive technical analysis of the molecule, detailing its synthesis, physicochemical properties, and optimized protocols for its deployment in Suzuki-Miyaura cross-coupling reactions.
Chemical Structure and Properties[1][2][3][4][5][6]
Structural Analysis & Regiochemistry
The benzoxazole core consists of a benzene ring fused to an oxazole ring.[1] The numbering convention is critical for accurate synthesis and application:
Position 1: Oxygen atom
Position 2: Carbon between O and N (bearing the methyl group)[2]
Position 7: Carbon on the benzene ring adjacent to the Oxygen (1).
The 7-boronic acid moiety introduces a Lewis-acidic center at a sterically congested position. This proximity to the ring oxygen creates a unique electronic environment, often resulting in different reactivity profiles compared to the 5- or 6-isomers.
Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa (Boronic Acid)
~8.5 - 9.0 (Estimated based on benzoxazole electronics)
Stability
Prone to protodeboronation under strong acidic conditions; Pinacol ester is significantly more stable.[5][6][4][7][8]
Synthesis Pathways[2][5][11][13][14][15][16][17]
The synthesis of 2-Methylbenzoxazole-7-boronic acid is a two-stage process: construction of the heterocycle followed by functionalization. The 7-position regiochemistry is established by selecting the correct aminophenol precursor.
Retrosynthetic Analysis
The most reliable route begins with 2-amino-6-bromophenol . The bromine atom at the 6-position of the phenol becomes the 7-position of the benzoxazole after cyclization.
Step-by-Step Synthesis Protocol
Step 1: Cyclization to 7-Bromo-2-methylbenzoxazole
Workup: Cool, wash with NaHCO₃, dry over MgSO₄, concentrate.
Yield: Typically 85-95%.
Step 2: Miyaura Borylation (Preferred over Lithiation)
Due to the presence of the imine-like nitrogen (C=N), lithiation (n-BuLi) can sometimes lead to side reactions at the C2-methyl group or ring opening. Palladium-catalyzed borylation is more robust.
Purification: Silica gel chromatography (eluting with Hexanes/EtOAc).
Synthesis Workflow Diagram
Figure 1: Synthetic route from commercially available aminophenol precursors to the target boronate.[9]
Reactivity & Application in Drug Discovery
The "Ortho-Effect" in Suzuki Coupling
The 7-position is sterically sensitive. The adjacent oxygen atom and the fused ring structure create a "bay region" effect.
Challenge: Standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃) may be sluggish due to steric hindrance preventing the oxidative addition or transmetalation steps.
Solution: Use active catalyst systems designed for sterically hindered substrates, such as Pd(dtbpf)Cl₂ or XPhos Pd G2 .
Base Selection: Use stronger bases like K₃PO₄ or Cs₂CO₃ in 1,4-dioxane/water mixtures to facilitate the activation of the boronic species.
Medicinal Chemistry Applications[1][2][4][8]
Kinase Inhibition: The benzoxazole scaffold mimics the adenine core of ATP. Substitution at the 7-position allows the molecule to probe hydrophobic pockets (Gatekeeper residues) that are inaccessible to 5- or 6-substituted analogs.
Fluorescent Probes: 2-Methylbenzoxazoles are inherently fluorescent. Derivatization at the 7-position modulates the Stokes shift and quantum yield, making them useful for biological imaging.
Proteasome Inhibitors: Boronic acids are known proteasome inhibitors (e.g., Bortezomib). The benzoxazole core provides a rigid, lipophilic anchor that can improve cell permeability compared to peptide-based backbones.
Experimental Protocol: Optimized Suzuki Coupling
Objective: Coupling 2-Methylbenzoxazole-7-boronic acid pinacol ester with an aryl chloride.
Charge Vessel: Add Aryl Chloride (1.0 equiv), Boronate Ester (1.2 equiv), and K₃PO₄ (2.0 equiv) to a vial.
Reaction: Seal and heat to 80-100°C for 4-12 hours.
Monitoring: Monitor by LC-MS. The 7-position coupling often requires longer reaction times than para-substituted boronates.
Reactivity Diagram
Figure 2: Mechanistic flow of the Suzuki coupling highlighting the steric challenge at the 7-position.
Safety and Handling
Hazard Classification: Irritant (Skin/Eye), potentially harmful if swallowed.[1]
Handling: Handle in a fume hood. The boronic acid/ester can hydrolyze in moist air; store in a desiccator or under inert gas at 2-8°C.
Protodeboronation: Avoid prolonged exposure to strong acids or high temperatures in protic solvents without a coupling partner, as the C-B bond at the 7-position can be labile.
References
Synthesis of Benzoxazoles: ChemicalBook. "2-Methylbenzoxazole synthesis and derivatives."
Suzuki-Miyaura Coupling Mechanics: Organic Chemistry Portal. "Mechanism and Catalysts for Suzuki Coupling."
The Interplay of Electrons: A Technical Guide to the Electronic Properties of Benzoxazole Ring Systems in Boronic Acids
This guide provides a comprehensive exploration of the electronic properties inherent to benzoxazole ring systems when integrated with boronic acids. Designed for researchers, scientists, and professionals in drug develo...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive exploration of the electronic properties inherent to benzoxazole ring systems when integrated with boronic acids. Designed for researchers, scientists, and professionals in drug development, this document delves into the fundamental principles governing these properties, the experimental methodologies for their characterization, and their implications for various applications. We will dissect the intricate relationship between molecular structure and electronic behavior, offering insights grounded in established scientific literature.
Foundational Principles: The Benzoxazole Scaffold and the Influence of Boronic Acid
The benzoxazole core, a fused heterocyclic system comprising a benzene ring and an oxazole ring, is a π-electron-rich scaffold.[1] This inherent electron density bestows upon it unique photophysical and electronic characteristics, making it a valuable component in the design of functional molecules.[1][2] Its applications are diverse, ranging from fluorescent dyes and photochromic materials to serving as a foundational structure in medicinal chemistry.[1][3][4][5]
The introduction of a boronic acid [-B(OH)₂] moiety to the benzoxazole system introduces a fascinating dimension to its electronic landscape. The boron atom in a boronic acid possesses a vacant p-orbital, rendering it a Lewis acid.[6] This Lewis acidity allows for intriguing intramolecular and intermolecular interactions that can significantly modulate the electronic properties of the parent benzoxazole ring.[6] This modulation is pivotal for the development of sensors, particularly for carbohydrates, and for tuning the optoelectronic properties of materials for applications such as organic light-emitting diodes (OLEDs).[7][8] The ability of boronic acids to form reversible covalent bonds with diols is a key feature exploited in many sensing applications.[8][9]
Unveiling the Electronic Behavior: Spectroscopic and Electrochemical Characterization
A multi-faceted approach employing various spectroscopic and electrochemical techniques is essential to fully elucidate the electronic properties of benzoxazole-boronic acid systems.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy provides fundamental insights into the electronic transitions within a molecule. The absorption spectra of benzoxazole derivatives typically exhibit intense bands in the UV region, corresponding to π-π* transitions within the aromatic system.[10][11][12] The position of the maximum absorption wavelength (λmax) is sensitive to the electronic nature of substituents on the benzoxazole ring and the solvent polarity.[13] The introduction of a boronic acid group can lead to shifts in the absorption spectra, indicating a change in the energy gap between the ground and excited states.[6]
Experimental Protocol: UV-Visible Spectroscopy
Sample Preparation: Prepare solutions of the benzoxazole-boronic acid derivatives in a suitable solvent (e.g., ethanol, chloroform) at a known concentration, typically in the range of 10⁻⁵ to 10⁻⁴ M.[10][12]
Instrumentation: Utilize a double-beam UV-Vis spectrophotometer.
Measurement:
Record a baseline spectrum using the pure solvent.
Measure the absorbance of the sample solution over a relevant wavelength range (e.g., 200-600 nm).
Data Analysis:
Determine the wavelength of maximum absorbance (λmax).
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Fluorescence Spectroscopy
Many benzoxazole derivatives are highly fluorescent, a property that is intimately linked to their electronic structure.[1][14][15] Fluorescence spectroscopy is a powerful tool to probe the excited state properties of these molecules. The emission wavelength, quantum yield, and fluorescence lifetime are key parameters that can be influenced by the presence and interactions of the boronic acid group. For instance, the interaction of the boronic acid with analytes like saccharides can lead to significant changes in the fluorescence emission, forming the basis of fluorescent sensors.
Experimental Protocol: Fluorescence Spectroscopy
Sample Preparation: Prepare dilute solutions of the compounds (typically 10⁻⁶ to 10⁻⁵ M) in a fluorescence-grade solvent.[14]
Instrumentation: Employ a spectrofluorometer.
Measurement:
Determine the optimal excitation wavelength (λex) by recording an excitation spectrum while monitoring the emission at an estimated wavelength. Typically, λex corresponds to the λmax from the UV-Vis spectrum.
Record the fluorescence emission spectrum by exciting the sample at λex.
Data Analysis:
Identify the wavelength of maximum emission (λem).
Determine the fluorescence quantum yield (Φf) relative to a known standard (e.g., quinine sulfate, fluorescein).[14]
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to investigate the redox properties of a compound, providing information about its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[16][17] By measuring the oxidation and reduction potentials, one can assess the ease with which the molecule donates or accepts electrons. The boronic acid moiety can influence these redox potentials, thereby tuning the electronic characteristics of the benzoxazole system for applications in electronic devices.[16]
Experimental Protocol: Cyclic Voltammetry
Electrolyte Preparation: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium tetrafluoroborate in a suitable organic solvent like DMSO or acetonitrile) to ensure conductivity.[16]
Working Electrode: A glassy carbon electrode is commonly used.
Reference Electrode: A standard reference electrode, such as Ag/Ag⁺ or saturated calomel electrode (SCE), is employed.[16]
Counter Electrode: A platinum wire is typically used.
Measurement:
Dissolve the benzoxazole-boronic acid derivative in the electrolyte solution.
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
Perform the cyclic voltammetry scan by sweeping the potential between defined limits and record the resulting current.
Data Analysis:
Determine the oxidation and reduction peak potentials.
From these potentials, estimate the HOMO and LUMO energy levels.
The Power of Prediction: Computational Insights
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable for predicting and interpreting the electronic and optical properties of molecules.[18][19] These computational methods allow for the calculation of molecular orbitals (HOMO and LUMO), electronic transition energies, and simulated absorption and emission spectra.[18][20][21] DFT studies can provide a deeper understanding of how the boronic acid group perturbs the electronic structure of the benzoxazole ring and can guide the rational design of new molecules with desired properties.[18]
Tabulated Data: A Comparative Overview
The following table summarizes typical electronic properties for representative benzoxazole derivatives, illustrating the influence of substituents.
Note: The emission data for the first two compounds were not explicitly provided in the cited source. The third entry represents a class of compounds with similar properties.
Conclusion and Future Perspectives
The integration of boronic acids into benzoxazole ring systems offers a versatile platform for the development of advanced materials and functional molecules. The Lewis acidic nature of the boron center provides a handle to fine-tune the electronic and photophysical properties of the benzoxazole core. A thorough understanding of these properties, gained through a combination of spectroscopic, electrochemical, and computational methods, is crucial for unlocking their full potential in fields ranging from diagnostics and therapeutics to materials science. Future research will likely focus on the design of more sophisticated benzoxazole-boronic acid conjugates with enhanced sensitivity and selectivity for specific analytes, as well as their incorporation into novel electronic and photonic devices.
References
DFT Study of Functionalized Benzoxazole-Based D–π–A Architectures: Influence of Ionic Fragments on Optical Properties and Their Potential in OLED and Solar Cell Devices. (2025). MDPI.
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). The Journal of Physical Chemistry A.
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (n.d.). SciELO.
A study on 2-(2'-hydroxyphenyl) benzoxazoles derivatives as potential organic UV filters, Part I. (2025).
Electrochemical Behaviors and Determinations of Some 2,5-Disubstituted Benzoxazole Compounds at the Hanging Mercury Drop Electrode. (2025).
Chemical Science EDGE ARTICLE. (2011). University of Houston.
Advances in Π‐Conjugated Benzothiazole and Benzoxazole‐Boron Complexes: Exploring Optical and Biomaterial Applic
Studies in the Synthesis of Benzoxazole Compounds. (2011). CORE.
Review of synthesis process of benzoxazole and benzothiazole deriv
Benzoxazole – Knowledge and References. (n.d.). Taylor & Francis.
Synthesis of Benzoxazole‐2‐carboxylate Derivatives: Electronic‐ and Position‐effect of Functional Groups and Computational Modeling of the Selectivity for Oxazole Ring. (2021).
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIV
Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025). Diva Portal.
Design and Synthesis of New Boron-Based Benzo[c][10][12][18]oxadiazoles and Benzo[c][10][12][18]thiadiazoles as Potential Hypoxia Inhibitors. (2023). MDPI.
A Review on Various Synthetic Methods of Benzoxazole Moiety. (2019). Research & Reviews: Journal of Chemistry.
Photoactive thin films based on benzoxazole deriv
Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applic
Computational Study on the Dynamics of a Bis(benzoxazole)-Based Overcrowded Alkene. (2025).
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (n.d.).
The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. (n.d.).
Recent Developments in the Chemistry and Biological Applications of Benzoxaboroles. (2015).
Structure activity relationship of benzoxazole derivatives. (n.d.).
Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. (2025). Hamad Bin Khalifa University.
Benzoxaboroles – Old compounds with new applications. (n.d.).
Benzoxaboroles and Boronic Acids for Sensing Applications. (2018).
Advances in Π-Conjugated Benzothiazole and Benzoxazole-Boron Complexes: Exploring Optical and Biomaterial Applications. (2025).
Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. (n.d.). New Journal of Chemistry.
Which boronic acids are used most frequently for synthesis of bioactive molecules ?. (n.d.). ChemRxiv.
PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. (2025).
Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (2020). Frontiers in Chemistry.
Benzoxazole: Synthetic Methodology and Biological Activities. (2025).
Synthesis of Benzoxazoles. (n.d.). Organic Chemistry Portal.
Cyclic Voltammetry as an Electroanalytical Tool for Analysing the Reaction Mechanisms of Copper in Chloride Solution Containing Different Azole Compounds. (n.d.). Bentham Science.
Boronic acids as building blocks for the construction of therapeutically useful bioconjug
Benzoxazole: The molecule of diverse biological activities. (n.d.). Journal of Chemical and Pharmaceutical Research.
Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).
Studies of Benzotriazole on and into the Copper Electrodeposited Layer by Cyclic Voltammetry, Time-of-Flight Secondary-Ion Mass Spectrometry, Atomic Force Microscopy, and Surface Enhanced Raman Spectroscopy. (2023). MDPI.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Technical Whitepaper
Audience: Researchers, Senior Scientists, and Drug Discovery Professionals
Executive Summary: The Scaffold Advantage
The benzoxazole boronic acid scaffold represents a privileged structural motif in fluorescent chemosensor design. Unlike simple phenylboronic acids, the benzoxazole core provides high quantum yields, exceptional photostability, and—crucially—access to Excited-State Intramolecular Proton Transfer (ESIPT) mechanisms. This guide details the photophysical principles, synthesis, and experimental validation of these scaffolds, focusing on their dual utility in reversible saccharide binding and irreversible Peroxynitrite (ONOO⁻) detection.
Photophysical Mechanisms
To design effective assays, one must understand the three dominant mechanisms governing these scaffolds.
Photoinduced Electron Transfer (PET) "Turn-On"
In the unbound state, the lone pair electrons on the benzoxazole nitrogen (or an adjacent amine linker) can quench the fluorophore via PET.
Mechanism: Upon binding to a diol (sugar) at physiological pH, the boronic acid (
) converts from a neutral trigonal planar form to an anionic tetrahedral boronate.
Result: The formation of the boronate anion increases the Lewis acidity, often forming a zwitterionic interaction that locks the nitrogen lone pair. This suppresses PET, restoring fluorescence.
ESIPT-Driven Ratiometric Sensing
This is specific to 2-(2'-hydroxyphenyl)benzoxazole (HBO) derivatives.[1]
The Switch: If the boronic acid moiety replaces the phenolic proton or is positioned to sterically/electronically disrupt the intramolecular hydrogen bond, ESIPT is inhibited (blue emission).
Oxidative Cleavage: When used as a Reactive Oxygen Species (ROS) probe, the boronic acid is oxidatively cleaved to a phenol. This restores the intramolecular hydrogen bond between the phenolic hydroxyl and the benzoxazole nitrogen.
Outcome: Restoration of ESIPT leads to a massive Stokes shift (
nm), resulting in orange/red emission from the keto-tautomer.
Mechanistic Pathway Diagram
Figure 1: Dual-mode signaling pathways. The scaffold can effectively split into reversible saccharide sensing (Blue pathway) or irreversible ROS detection (Red pathway) depending on the analyte.
Chemical Synthesis Strategy
Objective: Synthesis of a 2-(boronophenyl)benzoxazole derivative.
Note: Direct boronation of the benzoxazole core is difficult due to the electrophilicity of the oxazole ring. The preferred route is the condensation of o-aminophenol with a borono-functionalized benzoic acid or aldehyde.
Protocol: Condensation via Polyphosphoric Acid (PPA)[1][2]
Heat to 180–200°C for 4–6 hours. Critical: High temperature is required for cyclodehydration, but excessive heat may dehydrate the boronic acid to boroxine anhydrides.
Work-up:
Pour the hot reaction mixture into crushed ice/water (slowly).
Neutralize with
to pH 7–8. Caution: Do not overshoot to high pH () during workup, or the boronic acid will dissolve as the boronate anion.
Filter the precipitate and wash with cold water.
Purification: Recrystallization from ethanol/water is preferred over column chromatography, as boronic acids can streak on silica gel due to interaction with silanols.
Experimental Protocols for Sensing
Reversible Saccharide Sensing (Glucose/Fructose)
Principle: Determining the binding constant (
) via fluorescence titration.
Reagents:
Buffer: 50 mM Phosphate or HEPES buffer (pH 7.4 and pH 9.0). Note: pH 9.0 maximizes sensitivity by shifting the equilibrium toward the tetrahedral boronate.
Stock Solution: 1 mM Probe in DMSO.
Analyte: D-Glucose and D-Fructose (0–100 mM stocks in buffer).
Step-by-Step Workflow:
Preparation: Dilute probe to 10
M in the chosen buffer (keep DMSO < 1% to avoid solvent effects).
Titration: Add aliquots of sugar solution. Maintain constant probe concentration by adding the probe to the sugar stock or using small volume additions.
Equilibration: Stir for 2 minutes. Boronate ester formation is rapid but not instantaneous.
Measurement: Record emission spectra (
typically 300–360 nm for benzoxazoles).
Data Processing: Plot
vs. [Sugar]. Use the Benesi-Hildebrand equation (below) to calculate .
Irreversible Peroxynitrite (ONOO⁻) Detection
Principle: Oxidative cleavage of the C-B bond to a C-O bond.
Reagents:
ONOO⁻ Source: Synthesize via reaction of
and followed by treatment, or purchase commercial donors (e.g., SIN-1).
Scavengers (Controls):
, , (generated via Fenton reaction).
Protocol:
Incubation: Incubate 10
M probe in PBS (pH 7.4) at 37°C.
Activation: Add ONOO⁻ donor.
Kinetics: Monitor fluorescence at two wavelengths:
Band A (Probe): ~380–420 nm.
Band B (Product - ESIPT): ~550–600 nm.
Validation: The appearance of the red-shifted Band B is the "fingerprint" of the generated phenol moiety.
Experimental Workflow Diagram
Figure 2: Standardized workflow for fluorescence titration assays.
Data Analysis & Interpretation
Benesi-Hildebrand Analysis
To determine the binding constant (
) and stoichiometry from the titration data, use the modified Benesi-Hildebrand equation for 1:1 binding:
: Fluorescence intensity of free probe.
: Fluorescence intensity at sugar concentration .
: Fluorescence intensity at saturation.
Plot:
vs. .
Linearity: A linear plot confirms 1:1 stoichiometry. The ratio of intercept/slope yields
.
Selectivity Profiles (Table)
Benzoxazole boronic acids generally show the following affinity trends due to the geometry of the diol binding:
Analyte
Binding Affinity ()
Spectral Response
Mechanism
D-Fructose
High (1000–4000)
Significant
Tridentate binding favored
D-Glucose
Moderate (100–500)
Moderate
1,2-diol binding
Lactate
Low
Minimal
Monodentate/Weak
ONOO⁻
Irreversible
Large Red Shift
Oxidation to Phenol (ESIPT)
Very Slow
Negligible
Slow oxidation
References
Sedgwick, A. C., et al. (2018). "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews.
James, T. D., Sandanayake, K. R., & Shinkai, S. (1995). "Chiral discrimination of monosaccharides using a fluorescent molecular sensor." Nature.
Wu, X., et al. (2013). "Boronic acid-based fluorescent sensors for saccharides." Chemical Society Reviews.
Kaur, G., & Lin, J. (2019). "Benzo[d]oxazole-based fluorescent probes for the detection of biologically important analytes." Journal of Materials Chemistry B.
Bull, S. D., et al. (2013). "Boronic acids as Lewis acid catalysts in organic synthesis." Accounts of Chemical Research.
Application Note: Precision Synthesis of 7-Arylbenzoxazoles from 2-Methylbenzoxazole-7-boronic Acid
Abstract & Strategic Significance The 7-arylbenzoxazole scaffold is a privileged motif in medicinal chemistry, frequently observed in anticancer agents (e.g., VEGFR inhibitors), fluorescent probes, and amyloid-binding di...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Significance
The 7-arylbenzoxazole scaffold is a privileged motif in medicinal chemistry, frequently observed in anticancer agents (e.g., VEGFR inhibitors), fluorescent probes, and amyloid-binding diagnostics. While functionalization at the C2, C5, and C6 positions is well-documented, the C7 position remains synthetically challenging due to steric occlusion by the oxazole ring and electronic deactivation.
This application note details a robust protocol for synthesizing 7-arylbenzoxazoles utilizing 2-Methylbenzoxazole-7-boronic acid (or its pinacol ester) as the nucleophilic partner. Unlike the conventional route (coupling 7-halobenzoxazoles with aryl boronic acids), this "reverse polarity" strategy allows for the late-stage diversification of the benzoxazole core with a wide library of commercially available aryl halides.
Key Technical Advantages
Regiospecificity: Bypasses the need for selective halogenation of pre-formed benzoxazoles.
Modular Access: Enables rapid scanning of aryl partners for SAR (Structure-Activity Relationship) studies.
Functionality Tolerance: The 2-methyl group is preserved, serving as a critical handle for downstream condensation reactions (e.g., cyanine dye synthesis).
Mechanistic Insight & Reaction Design
The transformation relies on the Suzuki-Miyaura Cross-Coupling reaction.[1][2][3][4] Success with 7-substituted benzoxazoles requires navigating two specific hurdles:
Protodeboronation: Heteroaryl boronic acids are prone to hydrolytic C-B bond cleavage.
Steric Hindrance: The C7 position is ortho to the fused oxazole ring, impeding the approach of the palladium complex during transmetallation.
Catalytic Cycle Visualization
The following diagram illustrates the catalytic cycle, highlighting the critical Transmetallation step where steric bulk plays a major role.
Figure 1: Catalytic cycle emphasizing the activation of the boronic acid species required for transmetallation.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7][8][9][10]
Starting Material: 2-Methylbenzoxazole-7-boronic acid (CAS: Available via custom synthesis or boronation of 7-bromo precursor). Note: The pinacol ester is recommended for higher stability.
Evacuate the vial via needle/vacuum line and backfill with dry Nitrogen or Argon. Repeat this cycle 3 times.
Rationale: Oxygen causes homocoupling of boronic acids and deactivates the Pd(0) species.
Step 3: Solvent Addition
Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.
Concentration: Aim for 0.1 M to 0.2 M with respect to the aryl halide.
Step 4: Reaction
Heat the mixture to 90 °C in an oil bath or heating block.
Stir vigorously for 4–16 hours . Monitor conversion by TLC or LC-MS.
Checkpoint: The 2-methyl group is stable at these conditions, but avoid temperatures >110 °C to prevent potential side reactions at the benzylic-like methyl position.
Step 5: Workup
Cool to room temperature.
Dilute with Ethyl Acetate (EtOAc) and water.
Separate phases. Extract the aqueous layer twice with EtOAc.
Wash combined organics with Brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 6: Purification
Purify via Flash Column Chromatography (Silica Gel).
Eluent: Hexanes/Ethyl Acetate gradient (typically 10% to 40% EtOAc).
Optimization & Troubleshooting Guide
The following table summarizes data-driven adjustments for difficult substrates.
Parameter
Standard Condition
Optimization for Low Yields
Rationale
Catalyst
Pd(dppf)Cl₂ (5 mol%)
Pd₂(dba)₃ + XPhos
XPhos is a bulky, electron-rich ligand that accelerates oxidative addition of chlorides and stabilizes the metal center.
Base
K₃PO₄ (3 equiv)
Cs₂CO₃ or KF
Cesium ("Cesium Effect") improves solubility in organic solvents; Fluoride is effective for sterically hindered silanes/boronates.
Solvent
Dioxane/H₂O (4:1)
Toluene/EtOH/H₂O
Changing polarity can help solubilize specific aryl halides or reduce protodeboronation rates.
Temp
90 °C
100–110 °C (MW)
Microwave irradiation often drives difficult couplings to completion in minutes, reducing byproduct formation.
Common Failure Modes
Protodeboronation: If the starting material (benzoxazole) is recovered but the boronic acid is gone (converted to 2-methylbenzoxazole), the boronic acid hydrolyzed before coupling.
Solution: Switch to anhydrous conditions (DMF/Dioxane with Cs₂CO₃) or use the Pinacol Ester instead of the free acid.
Homocoupling: Presence of Ar-Ar dimers.
Solution: Ensure strict O₂ exclusion. Reduce catalyst loading or add the boronate slowly.
Workflow Diagram
Figure 2: Operational workflow for the synthesis of 7-arylbenzoxazoles.
References
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Karuvalam, R. P., et al. (2019).[2] Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. Arkivoc, 2019(vi), 431-445.[2] Link
Organic Chemistry Portal. (2023). Suzuki Coupling - Mechanism and Recent Literature. Link
Brik, A., et al. (2017). Design, synthesis, and evaluation of the anticancer activity of 2-amino-aryl-7-aryl-benzoxazole compounds. Chemical Biology & Drug Design, 90(5). Link
Application Note: Palladium-Catalyzed Arylation of 2-Methylbenzoxazole-7-boronic Acid
Executive Summary The arylation of 2-Methylbenzoxazole-7-boronic acid represents a strategic entry point into functionalized benzoxazole scaffolds, widely utilized in fluorescent probes (e.g., derivatized dyes) and kinas...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The arylation of 2-Methylbenzoxazole-7-boronic acid represents a strategic entry point into functionalized benzoxazole scaffolds, widely utilized in fluorescent probes (e.g., derivatized dyes) and kinase inhibitors. However, this specific transformation is non-trivial due to the inherent instability of heteroaryl boronic acids and the steric environment at the C7 position.
This guide provides a validated, high-fidelity protocol for the Suzuki-Miyaura coupling of 2-Methylbenzoxazole-7-boronic acid with aryl halides. By prioritizing rapid transmetallation and controlled basicity , we overcome the primary failure mode: protodeboronation.
Scientific Foundation & Critical Analysis
The Substrate Challenge
The 2-methylbenzoxazole core presents two distinct chemical risks during palladium catalysis:
Protodeboronation: The C7-boronic acid moiety is susceptible to hydrolytic cleavage (C-B bond breakage) under aqueous basic conditions, yielding the inactive 2-methylbenzoxazole. This is accelerated by the electron-withdrawing nature of the adjacent oxazole ring.
C2-Acidity: The methyl group at the C2 position is pseudo-acidic (
). While standard Suzuki bases (carbonates/phosphates) are generally safe, stronger bases or high temperatures can induce competitive deprotonation and aldol-type side reactions.
Mechanistic Strategy
To ensure the catalytic cycle (Figure 1) proceeds faster than substrate decomposition, we employ bulky, electron-rich phosphine ligands (Buchwald-type). These ligands facilitate:
Rapid Oxidative Addition: Essential for electron-rich aryl chlorides.
Facilitated Transmetallation: The bulk of the ligand creates a favorable pocket for the boronate species, protecting it from hydrolytic pathways.
Visualization: Catalytic Cycle & Failure Modes
Figure 1: The Suzuki-Miyaura catalytic cycle highlighting the critical competition between Transmetallation and Protodeboronation.
Experimental Protocols
Protocol A: High-Throughput Screening (Recommended for Discovery)
Best for: Small scale (50-100 mg), complex aryl halides, discovery chemistry.
Best for: Gram-scale synthesis, robust aryl bromides.
Reagents:
Catalyst:
(3 mol%)
Base:
(2.0 M aqueous, 3.0 equiv)
Solvent: Toluene : Ethanol : Water (4:1:1 ratio)
Procedure:
Combine Aryl Bromide (10 mmol), Boronic Acid (12 mmol), and
(0.3 mmol) in a round-bottom flask.
Add solvent mixture (Toluene/EtOH/Water).
Degas by sparging with Argon for 15 minutes (Critical for scale-up).
Heat to reflux (90-100°C ) for 12 hours.
Work-up: Filter through Celite to remove Pd black. Phase separate. The organic layer may require a scavenger resin (e.g., SiliaMetS® Thiol) treatment to reduce Pd content below 10 ppm for biological assays.
Data Summary & Optimization Guide
Solvent & Base Screening Matrix
The following table summarizes the expected performance based on electronic properties of the benzoxazole scaffold.
Entry
Catalyst System
Base
Solvent
Temp (°C)
Yield
Notes
1
XPhos Pd G3
THF/H2O
60
High (>85%)
Recommended. Minimal protodeboronation.
2
DME/H2O
80
Low (<40%)
Significant protodeboronation observed.
3
/ SPhos
Toluene
100
Mod (60-70%)
Good for sterically hindered aryl halides.
4
Dioxane/H2O
90
Mod (75%)
Robust standard for non-hindered partners.
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for optimizing reaction conditions.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. Link
Method
Application Note: Modular Functionalization of 2-Methylbenzoxazole-7-boronic Acid
This Application Note is designed for medicinal chemists and process development scientists seeking to leverage 2-Methylbenzoxazole-7-boronic Acid as a scaffold. Unlike the more common 5- or 6-isomers, the 7-position off...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for medicinal chemists and process development scientists seeking to leverage 2-Methylbenzoxazole-7-boronic Acid as a scaffold. Unlike the more common 5- or 6-isomers, the 7-position offers unique steric and electronic vectors for drug design, particularly in kinase inhibition and bioisostere development.
Executive Summary & Reactivity Landscape[1]
2-Methylbenzoxazole-7-boronic acid represents a bifunctional "linchpin" scaffold. Its utility stems from two orthogonal reactivity centers:
C-7 Boronic Acid: A handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura) or heteroatom installation (Chan-Lam, Oxidation).
C-2 Methyl Group: An acidic "benzylic-like" site prone to deprotonation, allowing lateral lithiation or condensation reactions.
Chemo-Selectivity Challenge: The primary challenge is managing the stability of the C-7 boronic acid during C-2 functionalization. The C-7 position is ortho to the benzoxazole oxygen, making it susceptible to protodeboronation under basic aqueous conditions. Furthermore, the benzoxazole nitrogen can coordinate to Pd-catalysts, potentially poisoning the cycle.
Reactivity Map
The following diagram outlines the divergent synthetic pathways available for this scaffold.
Figure 1: Orthogonal reactivity vectors. C-7 transformations are typically performed first to avoid incompatibility with the harsh bases required for C-2 lithiation.
Reagent Selection Guide
A. For C-7 Suzuki-Miyaura Coupling
The 7-position is sterically crowded and electronically rich. Standard conditions often fail due to protodeboronation.
Protocol 2: Oxidation to 7-Hydroxy-2-methylbenzoxazole
Target: Creating a bioisostere of 7-hydroxyquinoline.
Principle: Oxidative cleavage of the C-B bond using mild oxidants to avoid over-oxidation of the benzoxazole ring.
Materials:
2-Methylbenzoxazole-7-boronic acid (1.0 equiv)
Hydrogen Peroxide (30% aq, 5.0 equiv)
NaOH (10% aq, 2.0 equiv)
THF (0.1 M)
Step-by-Step:
Dissolve the boronic acid in THF and cool to 0°C (ice bath).
Add the NaOH solution dropwise. The mixture may turn slightly yellow.
Add H₂O₂ dropwise, maintaining the temperature <10°C. Exotherm is expected.
Stir at 0°C for 30 minutes, then warm to Room Temperature for 1 hour.
Quench: Carefully add saturated Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (test with starch-iodide paper).
Isolation: Acidify to pH 6 with 1M HCl. Extract with EtOAc (3x).[1] The product is a phenol and will remain in the organic layer at neutral/mildly acidic pH.
Protocol 3: C-2 Condensation (Styryl Formation)
Target: Synthesis of fluorescent probes.
Materials:
2-Methylbenzoxazole-7-boronic acid pinacol ester (1.0 equiv) [Note: Use ester to prevent anhydride formation]
Benzaldehyde derivative (1.1 equiv)
Acetic Anhydride (Solvent/Reagent)
Step-by-Step:
Mix the boronate ester and aldehyde in acetic anhydride (approx. 2 mL per mmol).
Heat to reflux (140°C ) for 4–8 hours.
Workup: Cool to RT. Pour the mixture into ice water. The styryl product often precipitates.
Filtration: Collect the solid. If no precipitate, extract with DCM.
Note: The boronate ester usually survives these conditions, allowing for subsequent Suzuki coupling at C-7.
Troubleshooting & Mechanistic Insights
The "N-Coordination" Problem
The nitrogen atom in the benzoxazole ring is a Lewis base. It can displace phosphine ligands from Palladium, forming an inactive Pd(Ar)(Ligand)(Benzoxazole) complex.
Solution: Use Pd(dppf) or Pd(dtbpf) . The wide bite angle and rigid backbone of ferrocene-based ligands prevent the displacement by the benzoxazole nitrogen.
Protodeboronation Mechanism
The 7-position is highly susceptible to base-catalyzed protodeboronation because the adjacent oxazole ring can stabilize the intermediate anion (or transition state) through inductive effects.
Figure 2: Pathway of unwanted protodeboronation. Minimizing water and proton sources is key.
References
Suzuki-Miyaura Coupling of Heterocycles
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Protodeboronation Mechanisms
Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids: A pH-Rate Profile and Mechanistic Investigation. Journal of the American Chemical Society, 139(3), 1312–1318. Link
Benzoxazole Reactivity
Paliwal, R., & Bhargava, S. (2014).[2] A review on synthesis and various reaction of benzoxazole. International Journal of Advanced Research in Pharmaceutical & Bio Sciences, 4(1), 1-15. Link
MIDA Boronates (Protection Strategy)
Gillis, E. P., & Burke, M. D. (2007). A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716–6717. Link
C-2 Methyl Acidity & Functionalization
Lester, R. P., et al. (2016).[2] Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. The Journal of Organic Chemistry, 81(24), 12472–12477.[2] Link[3]
Application Note: C-H Activation Architectures for Benzoxazole Functionalization
This application note details advanced protocols for the C-H activation of benzoxazoles, focusing on two distinct mechanistic pathways: (1) Iridium-catalyzed C-H borylation to synthesize benzoxazole boronic esters (targe...
Author: BenchChem Technical Support Team. Date: February 2026
This application note details advanced protocols for the C-H activation of benzoxazoles, focusing on two distinct mechanistic pathways: (1) Iridium-catalyzed C-H borylation to synthesize benzoxazole boronic esters (targeting the carbocyclic ring), and (2) Oxidative C-H arylation at the C-2 position using aryl boronic acids as coupling partners.
Executive Summary & Strategic Value
Benzoxazoles are privileged scaffolds in medicinal chemistry (e.g., Tafamidis, Flunoxaprofen). Traditional synthesis relies on condensation of 2-aminophenols with carboxylic acids, limiting diversity to available starting materials. C-H Activation offers a late-stage functionalization (LSF) strategy, allowing researchers to diversify the core scaffold directly.[1]
This guide addresses two critical workflows:
Ring Functionalization (C-5/C-6/C-7): Using Ir-catalyzed C-H borylation to install a boron handle on the benzene ring, enabling subsequent Suzuki couplings.
C-2 Functionalization: Using oxidative Pd/Cu-catalysis to couple benzoxazoles directly with aryl boronic acids, bypassing the need for unstable 2-halo-benzoxazoles.
Mechanism & Causality
Understanding the distinct reactivity of the benzoxazole scaffold is prerequisite to protocol selection.
The Reactivity Dichotomy
C-2 Position (Nucleophilic/Acidic): The C-2 proton is relatively acidic (pKa ~24). It is prone to base-mediated deprotonation or oxidative addition by Pd(II)/Cu(II). Direct borylation here is often unstable due to rapid protodeboronation.
Carbocyclic Ring (C-4 to C-7): These C-H bonds are unactivated. Functionalization here requires sterically controlled transition metal catalysis (Ir-borylation).
This system utilizes an active [Ir(dtbpy)(Bpin)3] species. The reaction is sterically governed , typically favoring the C-5 or C-6 positions (beta to the ring junction) to avoid the steric bulk of the heterocycle.
Figure 1: Catalytic cycle for Ir-catalyzed sterically controlled C-H borylation.
This method uses an aryl boronic acid as a reagent to arylate the benzoxazole C-2 position. It proceeds via a Pd(0)/Pd(II) cycle involving oxidative C-H activation followed by transmetallation with the boronic acid. An oxidant (O2, Cu, or Ag) is required to regenerate the catalyst.
Experimental Protocols
Protocol A: Synthesis of Benzoxazole-5/6-Boronic Esters (Ir-Catalyzed)
Objective: Install a Bpin handle on the benzene ring for library diversification.
Regioselectivity: Primarily C-5 or C-6 (mixture often separable) or C-7 if C-5/6 are blocked.
Reagents & Materials
Substrate: Benzoxazole derivative (1.0 equiv)
Boron Source: Bis(pinacolato)diboron (
) (0.55 equiv per C-H bond; usually 1.1 equiv total)
Solvent: MTBE (Methyl tert-butyl ether) or THF (anhydrous).
Atmosphere: Nitrogen or Argon (Strictly air-free).
Step-by-Step Workflow
Glovebox/Schlenk Setup: In a nitrogen-filled glovebox, charge a crimp-top reaction vial with
(10 mg, 0.015 mmol) and dtbpy (8 mg, 0.03 mmol).
Solvent Addition: Add anhydrous MTBE (2 mL). The solution should turn deep red/brown, indicating formation of the active catalyst.
Reagent Mixing: Add
(280 mg, 1.1 mmol) and the benzoxazole substrate (1.0 mmol).
Reaction: Seal the vial and heat to 80°C for 16–24 hours .
Note: Benzoxazoles can coordinate to Ir, potentially slowing the reaction. If conversion is low (<50%), increase catalyst loading to 3 mol% Ir / 6 mol% ligand.
Workup: Cool to room temperature. Pass the mixture through a short pad of silica gel (eluting with Et2O or DCM) to remove the metal catalyst.
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc).
Stability Alert: Boronic esters on heterocycles can be sensitive to silica. Use deactivated silica (treated with 1% Et3N) if degradation is observed.
Protocol B: Direct C-2 Arylation using Aryl Boronic Acids (Oxidative Coupling)
Objective: C-H arylation of benzoxazole C-2 using an aryl boronic acid.
Mechanism: Pd(II)-catalyzed oxidative coupling (requires
Comparative analysis of conditions for Benzoxazole Functionalization.
Variable
Protocol A (Ir-Borylation)
Protocol B (Oxidative Arylation)
Primary Target
Benzene Ring (C-5/C-6)
Heterocyclic Ring (C-2)
Boron Source
(Reagent)
Aryl Boronic Acid (Partner)
Key Catalyst
/ dtbpy
/
Atmosphere
Inert (/Ar)
Oxidative (/Air)
Major Side Reaction
Steric mixture of isomers
Homocoupling of Boronic Acid
Solvent
Non-polar (MTBE, Hexane, THF)
Polar (DMF, DMSO, Dioxane)
Troubleshooting Guide
Low Yield in Protocol A: Ensure the reaction is strictly anhydrous. Benzoxazoles with basic nitrogens can inhibit the catalyst; try using HBpin instead of
or increasing the temperature to 100°C.
Regioselectivity Issues (Protocol A): If C-5/C-6 mixtures are inseparable, consider blocking the C-5 position with a halogen or using a more sterically demanding ligand (e.g.,
) to force borylation to C-6/C-7.
Protodeboronation (Protocol B): If the aryl boronic acid degrades before coupling, switch to MIDA boronates or Potassium Aryl Trifluoroborates (
) which release the active boronic acid slowly.
References
Ir-Catalyzed Borylation of Heterocycles: Larsen, M. A.; Hartwig, J. F. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism." J. Am. Chem. Soc.2014 , 136, 4287. Link
Oxidative C-H Arylation (Fe/Cu System): Wang, L.; et al. "An Iron and Copper System Catalyzed C–H Arylation of Azoles with Arylboronic Acids." Synlett2014 , 25, 2471. Link
Pd-Catalyzed Direct Arylation: Ranjit, S.; Liu, X. "Direct Arylation of Benzothiazoles and Benzoxazoles with Aryl Boronic Acids." Chem. Eur. J.2011 , 17, 1105. Link
Regioselectivity in Ir-Catalysis: Wright, J. S.; et al. "Iridium-Catalysed C-H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol." Angew. Chem. Int. Ed.2021 , 60, 2796. Link
Benzoxazole-2-boronic acid stability: Benzoxazole-2-boronic acid is commercially available but prone to protodeboronation; typically generated in situ or used as the boronate ester.
Revolutionizing Biaryl Scaffolds: A Guide to Microwave-Assisted Suzuki-Miyaura Coupling with 2-Methylbenzoxazole-7-boronic Acid
Introduction: Accelerating Discovery with Microwave Synthesis In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among the...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Accelerating Discovery with Microwave Synthesis
In the landscape of modern medicinal chemistry and drug development, the synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, benzoxazole derivatives are of paramount importance due to their prevalence in pharmacologically active compounds, exhibiting a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer properties. The Suzuki-Miyaura cross-coupling reaction stands as a titan in the chemist's toolbox for the creation of carbon-carbon bonds, particularly for the synthesis of biaryl structures.[1] However, traditional synthetic routes often require prolonged reaction times, high temperatures, and can suffer from issues of reproducibility and byproduct formation.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, dramatically accelerating reaction rates and often improving yields and purity.[2][3] By utilizing microwave irradiation, chemical transformations that previously took hours or even days can now be completed in a matter of minutes. This application note provides a comprehensive guide and a detailed protocol for the microwave-assisted Suzuki-Miyaura coupling of 2-Methylbenzoxazole-7-boronic Acid, a key building block for novel therapeutics.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that joins an organoboron compound (like a boronic acid) with an organic halide or triflate. The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst, ligand, base, and solvent are all critical parameters that can significantly influence the efficiency and outcome of the reaction.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol: Microwave-Assisted Synthesis of 2-Methyl-7-(p-tolyl)benzoxazole
This protocol details a representative method for the Suzuki-Miyaura coupling of 2-Methylbenzoxazole-7-boronic Acid with 4-bromotoluene, a readily available aryl halide.[4][5][6][7][8] The conditions are adapted from a published procedure for the microwave-assisted Suzuki coupling of a similar heterocyclic system, demonstrating a robust and efficient transformation.[9][10]
Reagents and Materials
Reagent
M.W. ( g/mol )
Amount (mmol)
Mass/Volume
2-Methylbenzoxazole-7-boronic Acid
177.00
1.0
177 mg
4-Bromotoluene
171.04
1.2
205 mg (148 µL)
PdCl₂(dppf)-CH₂Cl₂ adduct
816.64
0.05
41 mg
Cesium Carbonate (Cs₂CO₃)
325.82
2.0
652 mg
1,4-Dioxane (anhydrous)
88.11
-
5 mL
Water (degassed)
18.02
-
1 mL
Equipment
Microwave synthesis reactor (e.g., Biotage Initiator, CEM Discover)
Application Note: High-Fidelity Synthesis of Functionalized 2-Methylbenzoxazoles
Orthogonal Protection and Late-Stage Cyclization Strategies Part 1: Executive Summary & Strategic Rationale The 2-methylbenzoxazole moiety is a privileged pharmacophore in drug discovery, serving as a bioisostere for ind...
Author: BenchChem Technical Support Team. Date: February 2026
Orthogonal Protection and Late-Stage Cyclization Strategies
Part 1: Executive Summary & Strategic Rationale
The 2-methylbenzoxazole moiety is a privileged pharmacophore in drug discovery, serving as a bioisostere for indole and purine bases. However, the standard industrial synthesis—high-temperature condensation of 2-aminophenol with acetic acid/anhydride—is frequently incompatible with the complex, multi-functionalized architectures required in modern drug development.
The Core Challenge:
Oxidative Instability: Electron-rich 2-aminophenols are prone to rapid air-oxidation (quinonimine formation) and polymerization, reducing yields and complicating purification.
Chemoselectivity: In substrates containing competing nucleophiles (e.g., aliphatic amines, secondary alcohols), harsh cyclization conditions often lead to regioisomeric mixtures or over-acylation.
The Solution:
This guide details two high-fidelity protocols utilizing orthogonal protecting group strategies . We prioritize "masked" precursors that release the reactive aminophenol only at the moment of cyclization, ensuring high chemoselectivity and operational stability.
Part 2: Strategic Pathways (Visualization)
The following decision tree illustrates the selection of the optimal synthetic route based on substrate complexity and sensitivity.
Figure 1: Strategic decision tree for selecting the appropriate benzoxazole synthesis protocol based on substrate stability.
Part 3: Detailed Protocols
Protocol A: T3P-Mediated One-Pot Cyclodehydration
Best For: Substrates tolerant of mild acidic conditions; rapid library generation.
Mechanism: Propylphosphonic anhydride (T3P) acts as a dual activation agent, facilitating both the initial amide coupling and the subsequent cyclodehydration without isolating the intermediate.
Reagents:
Substituted 2-aminophenol (1.0 equiv)
Acetic Acid (1.1 equiv)
T3P (50% w/w in EtOAc or DMF) (2.5 equiv)
Triethylamine (TEA) or DiIPEA (3.0 equiv)
Solvent: EtOAc or 2-MeTHF (Green alternative)
Step-by-Step Methodology:
Preparation: Charge a reaction vial with the 2-aminophenol derivative (1.0 equiv) and Acetic Acid (1.1 equiv) in EtOAc (0.2 M concentration).
Base Addition: Cool to 0°C. Add TEA (3.0 equiv) dropwise. Note: Exothermic.
Activation: Add T3P solution (1.5 equiv) dropwise over 5 minutes.
Amide Formation: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by LCMS for consumption of aminophenol (Intermediate Amide formation).
Cyclization: Add the second portion of T3P (1.0 equiv). Heat the mixture to reflux (approx. 75-80°C) for 4–6 hours.
Why? The second equivalent drives the elimination of water from the intermediate hydroxy-amide to close the ring.
Workup: Cool to RT. Quench carefully with saturated NaHCO₃ (gas evolution). Extract with EtOAc.[1] Wash organic layer with water and brine.
Protocol B: Orthogonal Protection (The "Masked" Precursor)
Best For: Complex synthesis where the aminophenol must survive multiple previous steps (e.g., lithiation, peptide coupling).
Concept: The 2-aminophenol is protected as an N-Boc-O-TBS derivative. This species is chemically inert to many conditions. The final step utilizes acid to simultaneously deprotect both groups and induce cyclization with trimethyl orthoacetate.
Dissolve the functionalized N-Boc-O-TBS precursor in Toluene (0.1 M).
Add Trimethyl orthoacetate (5.0 equiv).
Add PPTS (10 mol%).
Reaction: Heat to 100°C.
Mechanism:[1][2][3][4][5][6] The mild acid cleaves the TBS ether and the Boc group (thermal/acidic removal). The revealed aminophenol immediately reacts with the orthoacetate (which is in excess) to form the benzoxazole.
Advantage:[1][7][8][9][10][11] The free aminophenol concentration is kept theoretically near zero, preventing oxidation.
Monitoring: Monitor for the disappearance of the Boc/TBS signals and appearance of the benzoxazole UV trace.
Workup: Evaporate volatiles. The residue is often pure enough for crystallization or requires a short silica plug.
Part 4: Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, use these checkpoints to validate the reaction progress.
Observation
Root Cause
Corrective Action
Darkening of reaction mixture (Black/Brown)
Oxidation of free aminophenol.
Protocol B required. Ensure inert atmosphere (Argon). Add antioxidant (Ascorbic acid) if using aqueous workups.
Intermediate Amide persists (Protocol A)
Insufficient activation energy for ring closure.
Increase Tmp to reflux; Add 0.5 eq extra T3P; Switch solvent to Toluene (higher boiling point).
N-Acetylated product only (No cyclization)
Steric hindrance or electron-withdrawing groups deactivating the phenol oxygen.
Switch to Microwave Irradiation (150°C, 20 min) to overcome activation barrier.
Regioisomers (in non-symmetrical substrates)
Competition from other nucleophiles.
Use Route B . The Boc group prevents the amine from reacting until the specific cyclization conditions are met.
References
T3P Mediated Synthesis
Title: Efficient propylphosphonic anhydride (T3P) mediated synthesis of benzothiazoles, benzoxazoles and benzimidazoles.[12][13]
Technical Support: Minimizing Homocoupling in Benzoxazole Synthesis
From: Dr. Alex Chen, Senior Application Scientist To: Chemical Development Team Subject: Troubleshooting Guide: Controlling Homocoupling & Dimerization Pathways Executive Summary In benzoxazole synthesis, "homocoupling"...
Author: BenchChem Technical Support Team. Date: February 2026
From: Dr. Alex Chen, Senior Application Scientist
To: Chemical Development Team
Subject: Troubleshooting Guide: Controlling Homocoupling & Dimerization Pathways
Executive Summary
In benzoxazole synthesis, "homocoupling" manifests in two distinct, yield-killing scenarios depending on your synthetic stage.
Stage 1 (Ring Construction): Oxidative dimerization of 2-aminophenols into phenoxazinones (red/black tar). This is the primary cause of low yields during oxidative cyclization.
Stage 2 (Functionalization): Ullmann-type homocoupling (Ar-Ar) during transition-metal catalyzed C-H arylation of the benzoxazole core.
This guide provides mechanistic interventions for both scenarios, moving beyond generic advice to specific, chemically grounded protocols.
The Issue: You are reacting a 2-aminophenol with an aldehyde, but the reaction mixture turns dark red/black immediately, and yield is low.
The Cause:Phenoxazinone Formation. 2-aminophenols are redox-active. In the presence of oxidants (even air) and base, they oxidize to quinone imines, which rapidly dimerize via Michael addition before they can condense with your aldehyde.
Mechanism of Failure
The following pathway illustrates how the "Tar" (Phenoxazinone) competes with your desired Benzoxazole.
Caption: Competitive pathways. The "Red Path" (homocoupling) dominates if oxidation occurs before imine formation.
Troubleshooting & Protocol
Q: How do I stop the reaction from turning into black tar?A: You must separate the condensation step from the oxidation step or use a "soft" oxidant that reacts slower than the condensation rate.
Protocol: Stepwise One-Pot Synthesis (The "Safe" Method)
Use this when your 2-aminophenol is electron-rich and prone to oxidation.
Condensation Phase (Inert):
Dissolve 2-aminophenol (1.0 equiv) and Aldehyde (1.0 equiv) in Ethanol or Toluene.
Why it works: Sulfur activates via polysulfide species which are less prone to triggering the radical quinone-imine pathway compared to O2 [1].
Module 2: C-H Functionalization (Derivatization)
The Issue: You are performing a Pd-catalyzed C-H arylation (e.g., Benzoxazole + Ar-I), but you isolate significant amounts of Ar-Ar (biaryl) or 2,2'-bibenzoxazole.
The Cause:Reductive Elimination Selectivity. The catalyst is forming homocoupled species faster than the cross-coupled product, often due to ligand sterics or improper base choice.
Catalytic Cycle Sorting
Caption: The critical junction in C-H activation. Preventing the "Red Path" requires steric control.
Troubleshooting Guide
Variable
Recommendation
Mechanism of Action
Ligand
Use Bulky Phosphines (e.g., P(t-Bu)3, XPhos)
Large cone angles destabilize the bis-aryl Pd complex (Ar-Pd-Ar), disfavoring homocoupling and favoring the smaller C-H activation pathway [2].
Base
Cs2CO3 or t-BuOLi
Stronger, bulkier bases facilitate the deprotonation of the benzoxazole C-H bond (concerted metallation-deprotonation) faster than the homocoupling side reaction occurs.
Additive
CuI (10-20 mol%)
Copper acts as a "shuttle," activating the benzoxazole C-H bond first, then transmetallating to Palladium. This enforces the hetero-coupling pathway [3].
Solvent
Dioxane or Xylene
Non-polar solvents often suppress the ionic pathways that lead to disproportionation of the catalyst.
Optimized Protocol: Pd-Catalyzed C-H Arylation
Designed to minimize Ar-Ar formation.
Note: Using a slight excess of the heterocycle (Benzoxazole) rather than the halide ensures that any active Pd-Ar species meets a benzoxazole before it meets another Ar-X.
References
Nguyen, T. B., & Retailleau, P. (2017).[1][2] Elemental Sulfur-Promoted Oxidative Rearranging Coupling between o-Aminophenols and Ketones.[1][2][3] Organic Letters. Link
Shibahara, F., et al. (2010).[4] Direct arylation of benzoxazoles with aryl iodides catalyzed by cationic palladium complex bearing 1,10-phenanthroline. Chemical Communications.[4][5][6] Link
Wang, X., et al. (2011).[4] Pd(II)-Catalyzed Para-Selective C-H Arylation of Monosubstituted Arenes. Journal of the American Chemical Society.[4] Link
BenchChem Technical Support. (2025). Troubleshooting Benzoxazole Synthesis: Oxidative Cyclization & Side Products. BenchChem Support Center. Link
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Advanced Organoboron Technical Support Center.Ticket ID: #OX-B-DEF-001
Subject: Troubleshooting Degradation in Electron-Deficient Boronic Acids
Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering stability issues with electron-deficient boronic acids (e.g., 2-pyridyl, polyfluoroaryl, or nitro-substituted aryl boronic acids). While often attributed to "oxidative degradation," the failure mode for electron-deficient systems is frequently protodeboronation (hydrolysis of the C–B bond), which competes with oxidation.
This guide provides a diagnostic framework to distinguish between these pathways, stabilize your reagents, and optimize your cross-coupling conditions.
Module 1: The Diagnostic Matrix
Is it Oxidation or Protodeboronation?
Before changing reaction conditions, you must identify the degradation product. Electron-deficient boronic acids are kinetically unstable toward C–B bond cleavage.
Visual Inspection: If the solid has turned into a brown syrup, oxidation of the phenol byproduct is likely occurring, but the root cause is the initial C–B cleavage.
The
NMR Check:
Dissolve a sample in a non-protic solvent (e.g.,
-DMSO or -MeCN).
Boronic Acid: Broad peak at
25–35 ppm.
Boroxine (Anhydride): Broad peak at
18–22 ppm (Normal storage form).
Boric Acid (Dead): Sharp peak at
19–20 ppm (Indicates C–B bond is gone).
Note: If you see only the ~19 ppm peak, the reagent is dead.
Module 2: Storage & Handling
Q: "My 2-pyridineboronic acid degraded in the freezer. Why?"
A: Electron-deficient boronic acids are autocatalytic in their decomposition.
The presence of electron-withdrawing groups (EWGs) makes the boron center highly Lewis acidic. This attracts water/nucleophiles, forming a tetrahedral boronate anion
. In this state, the C–B bond is weakened, leading to rapid protodeboronation.
Corrective Actions:
Avoid Basic Storage: Never store near volatile amines.
Dehydration: Store as the Boroxine (cyclic anhydride). Heating the boronic acid under vacuum to remove water forms the boroxine, which is significantly more stable than the free acid.
The "MIDA" Solution: If the boronic acid is too unstable (e.g., 2-pyridyl), do not store it. Convert it immediately to a MIDA boronate or Potassium Trifluoroborate (see Module 4).
Module 3: Reaction Troubleshooting
Scenario: Suzuki-Miyaura Coupling Fails with Low Yield
Issue 1: The "Base" Trap (Protodeboronation)
Standard Suzuki conditions use aqueous base (e.g.,
, ).
Mechanism: The base attacks the Boron to form the reactive "ate" complex. For electron-deficient rings, this "ate" complex is unstable and hydrolyzes (protodeboronation) faster than it transmetallates to Palladium.
The Fix: Anhydrous Conditions ("Slow Release")
Instead of dumping all the boronic acid into a basic soup, use conditions that keep the concentration of the unstable "ate" complex low.
Protocol A (The Fluoride Method):
Base: Anhydrous CsF (2-3 equiv).
Solvent: Dry Toluene or Dioxane.
Why: Fluoride activates the boronic acid without the high pH that triggers rapid hydrolysis.
Why: Phosphate is less aggressive than Carbonate/Hydroxide.
Issue 2: Oxidative Degradation (The Peroxide Trap)
If you are using ethereal solvents (THF, Dioxane,
), they may contain peroxides.
Mechanism: Peroxides react with the boronic acid to insert oxygen into the C–B bond (C–B
C–O–B C–OH).
The Fix:
Test Solvents: Use peroxide strips.
Scavenge: Add BHT (Butylated hydroxytoluene) as a radical inhibitor if the reaction allows.
Degas: Sparge with Argon for 15 mins. Oxygen promotes both homocoupling and oxidative degradation.
Module 4: The "Nuclear Option" (Derivatization)
When to switch reagents entirely.
If your electron-deficient boronic acid degrades before reaction, you must switch to a "Protected" form.
1. MIDA Boronates (N-methyliminodiacetic acid) [3][4][5]
Why: The boron is
hybridized and "caged," making it immune to oxidation and protodeboronation during storage.
Usage: They are air-stable solids.[3][4][6][7] Under reaction conditions (mild aqueous base), they hydrolyze slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, preventing accumulation and degradation.
Reference: Gillis & Burke, J. Am. Chem. Soc. 2007.
2. Potassium Trifluoroborates ()
Why: Highly stable to oxidation.
Usage: Requires a hydrolysis step (often with
or acidic conditions) or specific conditions to release the active species.
Use this flow to diagnose the root cause of your yield loss.
Caption: Diagnostic flow for identifying failure modes in organoboron chemistry.
Figure 2: The Competitive Pathways
Understanding why electron-deficient systems fail.
Caption: Reaction pathways showing how the activated 'ate' complex is the bifurcation point for success or failure.
References
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids. Journal of the American Chemical Society. Link
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[8] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. Link
A Comparative Guide to the ¹H NMR Interpretation of 2-Methylbenzoxazole-7-boronic Acid
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, benzoxazole derivatives functionalized with boronic acids rep...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, benzoxazole derivatives functionalized with boronic acids represent a class of molecules with significant potential, acting as key building blocks in organic synthesis and as pharmacophores in medicinal chemistry. This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-Methylbenzoxazole-7-boronic acid. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding the nuanced effects of substitution on the benzoxazole core.
The Foundational Principles: Understanding ¹H NMR of Benzoxazoles
¹H NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing information about the chemical environment, connectivity, and number of protons.[1] In the context of benzoxazole derivatives, the aromatic protons on the fused benzene ring typically resonate in the downfield region, generally between 7.0 and 8.5 ppm.[1] The precise chemical shifts and coupling patterns are highly sensitive to the nature and position of substituents on the ring.[1][2]
The introduction of a methyl group at the 2-position and a boronic acid group at the 7-position on the benzoxazole scaffold induces significant electronic and steric effects that are reflected in the ¹H NMR spectrum. The methyl group is a weak electron-donating group, while the boronic acid group can act as a Lewis acid and its electronic influence can be more complex.[3]
Interpreting the ¹H NMR Spectrum of 2-Methylbenzoxazole-7-boronic Acid
While a publicly available, experimentally acquired spectrum of 2-Methylbenzoxazole-7-boronic acid is not readily found, a theoretical interpretation can be constructed based on established principles of NMR spectroscopy and data from analogous compounds. The expected spectrum would feature signals corresponding to the methyl protons and the three aromatic protons on the benzoxazole ring system.
Structure and Proton Numbering:
Caption: Structure of 2-Methylbenzoxazole-7-boronic Acid with proton numbering.
Predicted ¹H NMR Data Summary:
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Predicted Coupling Constant (J, Hz)
Rationale
CH₃
~2.6
Singlet (s)
N/A
Typical chemical shift for a methyl group attached to an sp² carbon in a heterocyclic system.[1]
H-4
~7.5 - 7.8
Doublet of doublets (dd)
J(H4-H5) ≈ 7-9, J(H4-H6) ≈ 1-2
Ortho-coupled to H-5 and meta-coupled to H-6. Deshielded due to proximity to the electron-withdrawing boronic acid group.
H-5
~7.2 - 7.5
Triplet or doublet of doublets (t or dd)
J(H5-H4) ≈ 7-9, J(H5-H6) ≈ 7-9
Ortho-coupled to both H-4 and H-6.
H-6
~7.5 - 7.8
Doublet of doublets (dd)
J(H6-H5) ≈ 7-9, J(H6-H4) ≈ 1-2
Ortho-coupled to H-5 and meta-coupled to H-4.
B(OH)₂
Variable (broad)
Singlet (s)
N/A
Protons on the boronic acid hydroxyl groups are acidic and often exchange with residual water in the solvent, leading to a broad signal that can appear over a wide chemical shift range or may not be observed at all.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted spectral features of 2-Methylbenzoxazole-7-boronic acid, a comparison with the experimentally determined ¹H NMR data of 2-methylbenzoxazole and benzoxazole is highly instructive.
1. 2-Methylbenzoxazole: The ¹H NMR spectrum of 2-methylbenzoxazole serves as a crucial reference. In CDCl₃, the methyl protons typically appear as a singlet around 2.66 ppm.[4] The aromatic protons resonate in the region of 7.3-7.7 ppm.[4] The protons at positions 4 and 7 are generally more deshielded than those at positions 5 and 6.[4]
2. Benzoxazole: The parent benzoxazole lacks the C-2 methyl group. Its ¹H NMR spectrum shows aromatic protons in a similar region to 2-methylbenzoxazole, but the absence of the methyl singlet is a key differentiator.[5]
The introduction of the boronic acid group at the 7-position is expected to primarily influence the chemical shift of the adjacent proton (H-6) and, to a lesser extent, the other aromatic protons through its electronic and anisotropic effects. The Lewis acidic nature of the boronic acid can withdraw electron density from the aromatic ring, leading to a general downfield shift of the aromatic protons compared to 2-methylbenzoxazole.[3]
Experimental Protocol for ¹H NMR Acquisition
Acquiring high-quality ¹H NMR data is fundamental for accurate structural elucidation. The following protocol outlines a standardized workflow for the analysis of benzoxazole derivatives.[1]
Step-by-Step Methodology:
Sample Preparation:
Weigh 1-10 mg of the purified 2-Methylbenzoxazole-7-boronic acid.[1]
Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) that completely dissolves the sample. DMSO-d₆ is often preferred for boronic acids due to its ability to dissolve polar compounds and the potential for observing the B(OH)₂ protons.
Add approximately 0.6-0.7 mL of the deuterated solvent to the sample in a clean NMR tube.[1]
Gently agitate the tube until the sample is fully dissolved. Sonication may be used to aid dissolution.
If any particulate matter remains, filter the solution to prevent magnetic field distortions.[1]
Instrument Setup and Data Acquisition:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
Acquire a standard ¹H NMR spectrum using a 300, 400, or 500 MHz spectrometer.[2]
Set appropriate acquisition parameters, including pulse width, acquisition time, and relaxation delay.
Typically, 16 to 64 scans are sufficient for a good signal-to-noise ratio for a sample of this concentration.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID).
Phase the resulting spectrum to obtain pure absorption signals.
Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm). Tetramethylsilane (TMS) is the primary reference at δ 0.00 ppm.[1]
Integrate the signals to determine the relative number of protons for each resonance.
Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to deduce proton connectivity.
Experimental Workflow Diagram:
Caption: A standardized workflow for acquiring and processing ¹H NMR spectra.
Conclusion
The ¹H NMR spectrum of 2-Methylbenzoxazole-7-boronic acid, while not directly available, can be reliably predicted through a comparative analysis with its structural analogs. The characteristic signals of the methyl group and the three aromatic protons, influenced by the electronic effects of the boronic acid substituent, provide a unique spectral fingerprint. This guide, by integrating theoretical principles with practical experimental considerations, offers a comprehensive resource for researchers engaged in the synthesis and characterization of novel benzoxazole derivatives. The ability to accurately interpret such spectra is a critical skill in advancing the fields of medicinal chemistry and materials science.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids - Benchchem.
Application Note: Structural Elucidation of Benzoxazole Derivatives using ¹H and ¹³C NMR Spectroscopy - Benchchem.
Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chem. Eur. J. 2022, 28, e202103881. Available at: [Link]
Publish Comparison Guide: Mass Spectrometry Characterization of 2-Methylbenzoxazole-7-boronic Acid
Executive Summary & Technical Context[1][2][3][4] Characterizing heterocyclic boronic acids like 2-Methylbenzoxazole-7-boronic Acid presents a unique analytical challenge known as the "Boronic Acid Paradox." While these...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Technical Context[1][2][3][4]
Characterizing heterocyclic boronic acids like 2-Methylbenzoxazole-7-boronic Acid presents a unique analytical challenge known as the "Boronic Acid Paradox." While these compounds are critical building blocks for Suzuki-Miyaura cross-coupling in drug discovery (targeting kinases and GPCRs), their behavior in mass spectrometry is often misleading due to rapid dehydration and esterification.
This guide provides an authoritative comparison of ionization techniques (ESI vs. APCI) and solvent systems, establishing a self-validating protocol to distinguish the true molecular ion from common gas-phase artifacts.
Chemical Identity Verification
Compound Name: 2-Methylbenzoxazole-7-boronic Acid
Chemical Formula:
Monoisotopic Mass: 177.06 Da
Structural Note: The boronic acid moiety is located at the C7 position, adjacent to the oxazole oxygen bridgehead.
Critical Advisory: The CAS number 957062-72-5 is occasionally misindexed in commercial databases as a pyridine-boronate ester. Researchers must verify the structure via NMR (
, ) alongside MS data.
Methodology Comparison: ESI vs. APCI
The choice of ionization source dictates the visibility of the parent ion versus its dehydration artifacts.
Feature
Electrospray Ionization (ESI)
Atmospheric Pressure Chemical Ionization (APCI)
Verdict for 2-Methylbenzoxazole-7-BA
Ionization Mechanism
Soft ionization (Liquid phase charge transfer).
Gas-phase chemical ionization (Corona discharge).
ESI (+) is preferred for the basic benzoxazole core.
Dehydration Artifacts
High. Formation of and boroxine trimers is common in the source.
Moderate. Thermal dehydration occurs, but gas-phase equilibrium often favors the anhydride.
ESI allows softer settings to preserve the group.
Solvent Adducts
Critical Risk. Methanol leads to rapid in-source esterification ( Da series).
The "Water Loss" Rule: If the peak at m/z 160 is present, you must see a transition to m/z 178 upon lowering the source temperature. If m/z 160 remains constant, the sample has degraded to the anhydride in the vial.
The "Trimer" Check: A cluster of peaks around m/z 479 indicates the sample concentration is too high, favoring intermolecular dehydration. Dilute 10x and re-inject.
Mechanistic Visualization
The following diagram maps the ionization pathways and potential artifacts.
Caption: Pathway map showing the competition between protonation (green) and dehydration/esterification artifacts (yellow/red) in the MS source.
References
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link
Yan, Z., et al. (2014). Mass Spectrometry of Boronic Acids: The Role of Solvent and Ionization Mode. Journal of The American Society for Mass Spectrometry. Link
BenchChem. (2025).[2] Fragmentation Patterns of Benzoxazole Derivatives.Link
NIST Chemistry WebBook. (2025). Mass Spectrum of 2-Methylbenzoxazole (Core Scaffold).[5]Link
comparing reactivity of 2-Methylbenzoxazole-7-boronic Acid vs pinacol ester
This guide provides an in-depth technical comparison between 2-Methylbenzoxazole-7-boronic Acid and its Pinacol Ester (Bpin) derivative. It is designed for medicinal chemists and process engineers optimizing Suzuki-Miyau...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison between 2-Methylbenzoxazole-7-boronic Acid and its Pinacol Ester (Bpin) derivative. It is designed for medicinal chemists and process engineers optimizing Suzuki-Miyaura cross-coupling reactions on this specific heteroaryl scaffold.
Executive Summary
For the 2-methylbenzoxazole-7-yl scaffold, the Pinacol Ester (Bpin) is the superior reagent for storage, purification, and most cross-coupling applications.
While the Free Boronic Acid is theoretically more reactive toward transmetallation, it suffers from significant instability (protodeboronation) and difficult purification. The Pinacol Ester acts as a "slow-release" reservoir, maintaining a low but constant concentration of the active boronate species, thereby favoring the desired cross-coupling over decomposition pathways.
Feature
2-Methylbenzoxazole-7-boronic Acid
2-Methylbenzoxazole-7-Bpin Ester
CAS Registry
N/A (Often in situ)
~1256256-49-1 (Example)
Stability (Solid)
Low (Prone to dehydration/oxidation)
High (Stable solid)
Chromatography
Difficult (Streaking, degradation)
Excellent (Stable on Silica)
Atom Economy
High
Lower (Pinacol waste)
Reactivity
Fast onset, rapid decomposition
Controlled release, sustained reaction
Preferred Use
Small scale, in situ generation
Scale-up, library synthesis, storage
Structural & Electronic Analysis
To understand the reactivity difference, we must analyze the specific electronic environment of the C7 position on the 2-methylbenzoxazole ring.
Scaffold Geometry: The benzoxazole ring system is planar. The C7 position is adjacent to the oxygen-bearing bridgehead carbon (C7a).
Electronic Effect: The oxygen atom at position 1 exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). Unlike the highly unstable C2-boronates (which are essentially acyl anion equivalents and protodeboronate instantly), the C7 position is more stable. However, it is still electron-rich compared to a standard phenyl ring, making the C-B bond susceptible to base-catalyzed cleavage.
Steric Environment: The C7 position is relatively unhindered compared to C4 (which is flanked by the N-bridgehead), but the peri-interaction with the C6 hydrogen and the lone pairs of the ring oxygen can influence catalyst approach.
Visualizing the Reactivity Pathways
The following diagram illustrates the competition between the productive Cross-Coupling pathway and the destructive Protodeboronation pathway.
Figure 1: Reaction coordinate showing the "Slow Release" mechanism. The hydrolysis of the Ester (Blue) throttles the formation of the Anion (Red), preventing the accumulation of unstable species that leads to decomposition.
Detailed Performance Comparison
A. Stability and Protodeboronation
The Problem: Heteroaryl boronic acids are notorious for protodeboronation .[1][2] In the presence of base and water (standard Suzuki conditions), the boronate anion can protonate at the ipso-carbon, breaking the C-B bond.
Free Acid: Rapidly forms a high concentration of boronate anion upon base addition. If the transmetallation to Palladium is not faster than the protonation, the reagent is destroyed before it can couple.
Pinacol Ester: Hydrolyzes slowly.[3] This keeps the standing concentration of the boronate anion low. As soon as the anion forms, it is consumed by the Pd-catalyst, shifting the equilibrium forward without allowing time for the side reaction to dominate.
B. Purification and Handling[4][5][6][7]
Free Acid: Amphoteric nature makes it difficult to extract. It often forms trimeric boroxines (anhydrides) upon drying, leading to variable stoichiometry. It interacts strongly with silica gel, causing streaking and mass loss during flash chromatography.
Pinacol Ester: Lipophilic and non-polar. It behaves like a standard organic molecule, allowing for easy purification by silica gel chromatography (typically Hexanes/EtOAc gradients) and recrystallization.
C. Reaction Optimization (Suzuki-Miyaura)
Experimental data suggests that while Free Acids can work, Pinacol Esters provide higher consistency.
Parameter
Free Acid Protocol
Pinacol Ester Protocol
Base
Weak bases preferred (K3PO4, NaHCO3) to minimize anion formation rate.
Stronger bases tolerated (K2CO3, Cs2CO3) to promote hydrolysis.
Solvent
Polar protic/aprotic mixtures (DMF/H2O).
Requires water (Dioxane/H2O 4:1) for in-situ hydrolysis.
Catalyst
High activity required (e.g., Pd(dtbpf)Cl2) to catch the unstable anion.
Standard catalysts (Pd(dppf)Cl2, Pd(PPh3)4) often sufficient.
Yield
Variable (30-70%) due to decomposition.
Consistent (70-95%).
Experimental Protocols
Protocol A: Synthesis of 2-Methylbenzoxazole-7-Bpin
Use this method to generate the stable ester from the commercially available 7-bromo-2-methylbenzoxazole.
Charge a reaction vial with the aryl bromide, B2pin2, and KOAc.
Add Pd(dppf)Cl2·DCM.
Evacuate and backfill with Nitrogen (3x).
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).
Heat to 90°C for 4–12 hours. Monitor by LCMS (Look for the boronic acid mass if using acidic mobile phase, as the ester may hydrolyze on the column, or the ester mass in neutral conditions).
Workup: Dilute with EtOAc, filter through a Celite pad. Wash with water and brine.
Purification: Flash chromatography (0-30% EtOAc in Hexanes). The product is typically a white/off-white solid.
Combine Aryl Chloride, Boronate Ester, and K2CO3 in a vial.
Add the Pd catalyst.
Add the solvent mixture. Crucial: The presence of water is mandatory to hydrolyze the pinacol ester in situ.
Degas by sparging with Nitrogen for 5 minutes.
Heat to 80-100°C for 2-6 hours.
Note: If conversion is slow, switch to Pd(dtbpf)Cl2 or XPhos Pd G3 , which are more active for sterically demanding or electron-rich couplings.
Decision Matrix
Use the following logic to select the correct reagent for your campaign:
Figure 2: Decision matrix for selecting between Boronic Acid and Pinacol Ester.
References
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443. Link
Key Insight: Detailed mechanism of transmetallation and the role of esters as slow-release agents.
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link
Key Insight: Strategies for handling unstable heteroaryl boronic acids.[2][5]
Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 139(37), 13156–13165. Link
Key Insight: Defines the pH-dependence of protodeboron
Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
Key Insight: The foundational protocol for synthesizing the Bpin ester
A Researcher's Guide to Interpreting IR Spectra of Benzoxazole-Boronic Acids
For Immediate Release In the landscape of modern medicinal chemistry and materials science, benzoxazole-boronic acids stand out for their significant therapeutic potential and diverse applications.[1][2] These compounds...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
In the landscape of modern medicinal chemistry and materials science, benzoxazole-boronic acids stand out for their significant therapeutic potential and diverse applications.[1][2] These compounds are integral to the development of novel drugs and functional materials, making their precise identification and characterization paramount.[2][3] Infrared (IR) spectroscopy provides a powerful, non-destructive method for elucidating the molecular structure of these complex molecules. This guide offers an in-depth analysis of the characteristic IR spectral features of benzoxazole-boronic acids, providing researchers with the essential knowledge to confidently identify and differentiate these compounds.
The Benzoxazole-Boronic Acid Scaffold: A Structural Overview
Benzoxazole derivatives are a class of heterocyclic compounds recognized for their wide-ranging pharmacological activities.[1][4] When functionalized with a boronic acid group [-B(OH)₂], their utility expands significantly, particularly in areas like Suzuki coupling reactions, a cornerstone of modern organic synthesis.[3] The boronic acid moiety itself is a versatile functional group, capable of forming reversible covalent bonds with diols, a property leveraged in sensor design and drug delivery.[3]
Understanding the vibrational modes of the key functional groups within the benzoxazole-boronic acid structure is crucial for accurate IR spectral interpretation.
Diagram: Molecular Structure of a Benzoxazole-Boronic Acid
Caption: Key functional groups and their associated vibrational stretches in a typical benzoxazole-boronic acid structure.
Deciphering the IR Spectrum: Key Vibrational Modes
The IR spectrum of a benzoxazole-boronic acid is a composite of the vibrational frequencies of its constituent parts: the benzoxazole ring system and the boronic acid functional group. A systematic approach to interpreting these spectra involves identifying the characteristic peaks for each component.
1. Boronic Acid Functional Group [-B(OH)₂]:
The boronic acid group gives rise to several distinct and diagnostic peaks in the IR spectrum.
O-H Stretching: One of the most prominent features is a broad absorption band in the region of 3200-3550 cm⁻¹ , which is characteristic of the O-H stretching vibrations of the hydroxyl groups.[5][6] The broadness of this peak is a result of intermolecular hydrogen bonding between the boronic acid molecules.[7] In dilute solutions, a sharper, "free" O-H stretching band may be observed around 3584-3700 cm⁻¹ .[5]
B-O Stretching: The asymmetric stretching of the B-O bonds typically appears as a strong and sharp band in the range of 1310-1350 cm⁻¹ .[8][9] This peak is a key indicator of the trigonal planar geometry of the boronic acid.[9]
B-C Stretching: The stretching vibration of the boron-carbon bond is generally found between 1000 and 1090 cm⁻¹ .[10]
O-H Bending: In-plane B-O-H bending vibrations can be observed around 1190 cm⁻¹ .[11]
2. Benzoxazole Ring System:
The benzoxazole core contributes a series of characteristic absorptions, primarily arising from C=C, C=N, and C-O stretching and bending vibrations.
C=N Stretching: The stretching vibration of the C=N bond within the oxazole ring is typically observed in the region of 1618-1640 cm⁻¹ .[12]
C=C Stretching: The aromatic C=C stretching vibrations of the fused benzene ring usually appear as a set of bands between 1450 and 1600 cm⁻¹ .[13][14]
C-O-C Stretching: The asymmetric and symmetric stretching vibrations of the C-O-C linkage in the oxazole ring are found around 1250 cm⁻¹ and 1073 cm⁻¹ , respectively.[15]
C-H Bending: Out-of-plane C-H bending vibrations of the benzene ring are characteristic of the substitution pattern and typically appear in the 740-760 cm⁻¹ region for ortho-disubstituted systems like benzoxazole.[16]
Comparative Analysis: Benzoxazole-Boronic Acids vs. Alternatives
To underscore the diagnostic power of IR spectroscopy, it is instructive to compare the spectrum of a benzoxazole-boronic acid with that of related compounds lacking the boronic acid functionality, such as a simple benzoxazole or a boronate ester.
The most telling difference is the presence of the broad O-H stretching band in the spectrum of the boronic acid, which is absent in both the simple benzoxazole and the boronate ester. While boronate esters also exhibit a strong B-O stretch, the absence of the O-H band is a clear differentiator.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Obtaining a reliable IR spectrum is contingent upon proper sample preparation and instrument operation. The following protocol outlines a standard procedure for analyzing a solid benzoxazole-boronic acid sample using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
Diagram: FT-IR Spectroscopy Workflow
Caption: A streamlined workflow for acquiring and processing an FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology:
Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are powered on and have reached thermal equilibrium.
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent, such as isopropanol, and a lint-free wipe. Allow the solvent to fully evaporate.
Background Spectrum Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any atmospheric (e.g., CO₂, H₂O) or instrumental interferences.
Sample Application: Place a small amount of the solid benzoxazole-boronic acid sample onto the center of the ATR crystal.
Pressure Application: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
Sample Spectrum Collection: Collect the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
ATR Correction: Apply the appropriate ATR correction algorithm to the collected spectrum to account for the wavelength-dependent depth of penetration of the IR beam.
Baseline Correction: If necessary, perform a baseline correction to remove any broad, underlying features.
Peak Picking: Identify and label the wavenumbers of the significant absorption bands.
Cleaning: After analysis, clean the ATR crystal and press to remove all traces of the sample.
Conclusion
IR spectroscopy is an indispensable tool for the structural characterization of benzoxazole-boronic acids. By systematically identifying the characteristic vibrational modes of both the boronic acid functional group and the benzoxazole core, researchers can confidently confirm the identity and purity of their synthesized compounds. The presence of a broad O-H stretch, a strong B-O stretch, and the typical benzoxazole ring vibrations provides a unique spectral fingerprint for this important class of molecules. This guide provides a foundational framework for the interpretation of these spectra, empowering scientists in their pursuit of novel therapeutics and advanced materials.
References
ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from ResearchGate.[17]
ACS Publications. (2014, May 29). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Retrieved from ACS Publications.[18]
ScienceDirect. (2003). ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Retrieved from ScienceDirect.[19]
AIP Publishing. (2016). DFT, FT-IR, FT-Raman and Vibrational Studies of 3-Methoxyphenyl Boronic Acid. Retrieved from AIP Publishing.[13]
DSpace. (n.d.). ATR-FTIR SPECTROSCOPIC STUDIES OF BORIC ACID ADSORPTION ON HYDROUS FERRIC OXIDE. Retrieved from DSpace Home.[20]
ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. Retrieved from ResearchGate.[8]
ResearchGate. (n.d.). ATR-FTIR Spectroscopic Studies of Boric Acid Adsorption on Hydrous Ferric Oxide | Request PDF. Retrieved from ResearchGate.[9]
ScienceDirect. (2012, October 2). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Retrieved from ScienceDirect.[15]
ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from ResearchGate.[10]
PMC. (2023, May 3). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. Retrieved from PMC.[7]
ResearchGate. (n.d.). FTIR spectrum of boric acid. Retrieved from ResearchGate.[11]
Semantic Scholar. (2003, July 15). Figure 4 from ATR-FTIR spectroscopic studies of boric acid adsorption on hydrous ferric oxide. Retrieved from Semantic Scholar.[21]
ChemicalBook. (n.d.). Benzoxazole(273-53-0)IR1. Retrieved from ChemicalBook.[22]
ResearchGate. (2016, December 21). One step synthesis, characterization and anti-fungal activity of benzoxazole against candida albicans. Retrieved from ResearchGate.[23]
SpringerLink. (2024, April 5). Review of synthesis process of benzoxazole and benzothiazole derivatives. Retrieved from SpringerLink.[4]
Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Retrieved from Canadian Science Publishing.[24]
Chemistry LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Retrieved from Chemistry LibreTexts.[5]
ChemicalBook. (n.d.). Phenylboronic acid(98-80-6)IR1. Retrieved from ChemicalBook.[25]
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from Chemistry LibreTexts.[14]
Canadian Science Publishing. (n.d.). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Retrieved from Canadian Science Publishing.[16]
CORE. (2011, August 15). Studies in the Synthesis of Benzoxazole Compounds. Retrieved from CORE.[1]
National Institute of Standards and Technology. (n.d.). Benzoxazole - the NIST WebBook. Retrieved from NIST WebBook.[26]
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International Journal of Pharmaceutical Sciences and Research (IJPSR). (2023, April 1). SYNTHESIS, CHARACTERIZATION OF BENZOXAZOLE DERIVATIVES FOR IN-VITRO ANTI-TUBERCULAR AND ANTI-BACTERIAL ACTIVITY – A RESEARCH ARTICLE. Retrieved from IJPSR.[32]
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MDPI. (2026, January 3). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. Retrieved from MDPI.[39]
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A Comparative Guide to the Bioactivity of Benzoxazole Boronic Acids versus Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically ac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous pharmacologically active agents.[1] The functionalization of this versatile heterocycle plays a pivotal role in defining its biological activity. Among the myriad of possible substituents, boronic acids and carboxylic acids have emerged as key pharmacophores, each imparting distinct physicochemical and biological properties to the parent molecule. This guide provides an in-depth, objective comparison of the bioactivity of benzoxazole boronic acids and their carboxylic acid analogs, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the drug discovery and development process.
The Rationale: Why Compare Boronic Acids and Carboxylic Acids?
The carboxylic acid group is a ubiquitous functional group in drug molecules, often crucial for target engagement through hydrogen bonding and ionic interactions.[2] However, its acidic nature can sometimes lead to unfavorable pharmacokinetic properties, such as poor membrane permeability and rapid metabolism.[3] Boronic acids have gained significant attention as bioisosteres of carboxylic acids, offering a unique combination of properties that can overcome these limitations and, in many cases, enhance biological activity.[3] The rationale for this comparison is rooted in the distinct mechanisms of action and physicochemical characteristics of these two functional groups, which can profoundly impact the potency, selectivity, and overall therapeutic potential of a benzoxazole-based drug candidate.
Mechanism of Action: A Tale of Two Interactions
The fundamental difference in the bioactivity of benzoxazole boronic acids and carboxylic acids lies in their interaction with biological targets at the molecular level.
Benzoxazole Carboxylic Acids: The Classic Approach
Benzoxazole carboxylic acids typically engage with their biological targets through non-covalent interactions. The carboxyl group can act as a hydrogen bond donor and acceptor, and at physiological pH, it is often deprotonated to a carboxylate anion, enabling ionic interactions with positively charged residues like arginine and lysine in the target protein's active site.[4]
Benzoxazole Boronic Acids: The Covalent Advantage
In contrast, benzoxazole boronic acids possess a unique and powerful mechanism of action. The boron atom in a boronic acid has a vacant p-orbital, making it a Lewis acid that can readily accept a pair of electrons from a nucleophilic residue in an enzyme's active site, most commonly a serine or threonine.[5] This interaction leads to the formation of a reversible covalent bond, creating a stable tetrahedral boronate complex that mimics the transition state of the enzymatic reaction.[5] This covalent interaction is often significantly stronger than the non-covalent interactions of carboxylic acids, leading to enhanced potency and prolonged target engagement.
Comparative Experimental Data: A Quantitative Look at Bioactivity
The true measure of a compound's potential lies in its performance in biological assays. The following tables summarize key experimental data comparing the bioactivity of boronic acid- and carboxylic acid-containing compounds.
Table 1: Anticancer Activity of Chalcone Analogs
This table presents a direct comparison of the growth inhibitory activity (IC50) of chalcone-boronic acids and their corresponding carboxylic acid analogs against human breast cancer cell lines. This study highlights the significant increase in selective toxicity towards cancer cells upon replacing the carboxylic acid with a boronic acid.[5]
Compound
Functional Group
MCF-7 IC50 (µM)
MDA-MB-231 IC50 (µM)
Chalcone-boronic acid 1
Boronic Acid
3.85
4.21
Chalcone-carboxylic acid 1
Carboxylic Acid
>50
>50
Chalcone-boronic acid 2
Boronic Acid
1.49
2.15
Chalcone-carboxylic acid 2
Carboxylic Acid
25.3
31.6
Data extracted from a study on the anticancer activity of chalcone derivatives.[5]
Table 2: Inhibition of Autotaxin
Autotaxin (ATX) is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule implicated in cancer and inflammation. In a compelling demonstration of the boronic acid advantage, replacing a carboxylic acid with a boronic acid in a thiazolidinedione-based inhibitor resulted in a staggering 100-fold increase in potency.[3]
Compound
Functional Group
ATX Inhibition IC50 (nM)
Thiazolidinedione A
Carboxylic Acid
~2500
HA130
Boronic Acid
28
Data from a study on the development of potent and selective autotaxin inhibitors.[3]
Table 3: IC50 Values of Benzoxazole Carboxylic Acid Derivatives Against Cancer Cell Lines
While direct comparative data for benzoxazole boronic acids is limited in the public domain, numerous studies have reported the anticancer activity of benzoxazole carboxylic acid derivatives. This data provides a baseline for the expected potency of this class of compounds.
Compound
Cancer Cell Line
IC50 (µM)
2-(3-Benzyloxyphenyl) benzoxazole-5-acetic acid
MCF-7
14.30
2-(3-Benzyloxyphenyl) benzoxazole-5-acetic acid
HCT-116
41.95
Analog of UK-1
MCF-7
1.5
Analog of UK-1
HT-29
9.1
5-Fluorobenzoxazole derivative
MCF-7
0.36
5-Fluorobenzoxazole derivative
MDA-468
0.27
Data compiled from studies on the anticancer activity of 2-arylbenzoxazole derivatives.[6]
Experimental Protocols: A Guide to Reproducible Research
To ensure scientific integrity, the following are detailed, step-by-step methodologies for key experiments relevant to the comparison of benzoxazole boronic acids and carboxylic acids.
Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids
This protocol describes a general and efficient method for the synthesis of the benzoxazole scaffold, which is the core of the compounds discussed in this guide.
Workflow for Benzoxazole Synthesis
Caption: General workflow for the synthesis of 2-substituted benzoxazoles.
Step-by-Step Protocol:
Reactant Preparation: In a round-bottom flask, combine 2-aminophenol (1.0 eq) and the desired carboxylic acid (1.0-1.2 eq).
Solvent and Catalyst Addition: Add a suitable high-boiling solvent such as toluene or xylene. For acid-catalyzed reactions, add a catalyst like polyphosphoric acid (PPA) or use a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Reaction: Heat the reaction mixture to reflux (typically 110-140 °C) and monitor the progress by thin-layer chromatography (TLC).
Work-up: Once the reaction is complete, cool the mixture to room temperature. If PPA is used, quench the reaction by carefully pouring the mixture into ice-cold water and neutralize with a base (e.g., sodium bicarbonate).
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 2-substituted benzoxazole.
Biochemical Enzyme Inhibition Assay
This protocol outlines a general method for determining the inhibitory potency (IC50) of test compounds against a purified enzyme.
Workflow for Biochemical IC50 Determination
Caption: General workflow for a cell-based antiproliferative assay.
Step-by-Step Protocol:
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
Compound Treatment: Prepare serial dilutions of the benzoxazole boronic acids and carboxylic acids in cell culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the cells with the compounds for a specified duration (e.g., 48 or 72 hours).
Viability Assessment: After the incubation period, assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a luminescence-based assay like CellTiter-Glo®.
Data Analysis: Measure the signal (absorbance or luminescence) using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50).
Discussion: Choosing the Right Tool for the Job
The choice between a benzoxazole boronic acid and a carboxylic acid is not merely a matter of swapping one functional group for another; it is a strategic decision that should be guided by the specific biological target and the desired therapeutic outcome.
When to Consider a Benzoxazole Boronic Acid:
Targeting Serine or Threonine Proteases: The ability of boronic acids to form reversible covalent bonds with the hydroxyl group of serine or threonine residues in the active site of proteases makes them exceptionally potent inhibitors of this enzyme class.
[5]* Seeking Enhanced Potency: As demonstrated in the case of autotaxin inhibitors, the covalent interaction of boronic acids can lead to a dramatic increase in inhibitory potency compared to their carboxylic acid counterparts.
[3]* Improving Pharmacokinetic Profile: In some cases, the less acidic nature of boronic acids compared to carboxylic acids can lead to improved cell permeability and a more favorable pharmacokinetic profile.
[3]
When a Benzoxazole Carboxylic Acid May Be Preferred:
Non-Enzymatic Targets: For targets that do not have a suitable nucleophilic residue in their binding site, the covalent mechanism of boronic acids is not applicable. In such cases, the hydrogen bonding and ionic interactions of a carboxylic acid may be more appropriate.
Simplicity of Synthesis and Lower Cost: The synthesis of carboxylic acid-containing compounds is often more straightforward and cost-effective than that of their boronic acid analogs.
Avoiding Potential Off-Target Effects: The reactive nature of boronic acids, while advantageous for on-target covalent inhibition, can sometimes lead to off-target interactions. Carboxylic acids are generally less reactive and may offer a better safety profile in certain contexts.
Conclusion
The bioisosteric replacement of a carboxylic acid with a boronic acid on a benzoxazole scaffold represents a powerful strategy in modern drug design. The unique ability of boronic acids to form reversible covalent bonds with their targets can lead to significant gains in potency and prolonged duration of action. However, the classic interactions of carboxylic acids remain a valuable tool in the medicinal chemist's arsenal, particularly for non-enzymatic targets. By understanding the distinct mechanisms of action and carefully considering the specific biological context, researchers can leverage the unique strengths of both benzoxazole boronic acids and carboxylic acids to develop novel and effective therapeutics.
References
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2020). Synthesis, characterization and biological evaluation of some 2-arylbenzoxazole acetic acid derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences, 82(2), 294-301.
Goldberg, F. W., et al. (2006). Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. Clinical Cancer Research, 12(12), 3845-3851.
Albers, H. M., et al. (2010). Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation. Proceedings of the National Academy of Sciences, 107(16), 7257-7262.
Reddy, G. M., et al. (2021). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Journal of Molecular Structure, 1225, 129118.
Patil, S. A., et al. (2012). Synthesis, characterization and biological study of new benzoxazole based sulphonamide derivatives. Der Pharma Chemica, 4(3), 1168-1175.
da Silva, G. N., et al. (2020).
Kumar, R., et al. (2020). Analgesic and Anticancer Activity of Benzoxazole Clubbed 2-Pyrrolidinones as Novel Inhibitors of Monoacylglycerol Lipase. Molecules, 25(11), 2615.
Kraljic, K., et al. (2019). Benzoxaboroles—Novel Autotaxin Inhibitors. Molecules, 24(19), 3419.
Ghosh, A. K., et al. (2019). Potent HIV-1 Protease Inhibitors Containing Carboxylic and Boronic Acids: Effect on Enzyme Inhibition and Antiviral Activity and Protein-Ligand X-ray Structural Studies. ChemMedChem, 14(21), 1863-1872.
Al-Omary, F. A. M., et al. (2019). Benzoxaboroles—Novel Autotaxin Inhibitors. Molecules, 24(19), 3419.
Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & Medicinal Chemistry Letters, 8(4), 333-338.
Peterlin-Masic, L., & Kikelj, D. (2001). Which boronic acids are used most frequently for synthesis of bioactive molecules? Combinatorial Chemistry & High Throughput Screening, 4(5), 447-455.
Christina Ruby Stella, P., Shameela Rajam, & Venkatraman, B. R. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993.
Scott, T. L., & Woerpel, K. A. (2012). Catalytic and Biological Applications of Benzoxaborolones. Thesis, Massachusetts Institute of Technology.
Liu, Y., et al. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. Chemical Research in Toxicology, 26(5), 846-854.
Kraljic, K., et al. (2019). Benzoxaboroles—Novel Autotaxin Inhibitors. Molecules, 24(19), 3419.
Li, C., et al. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Proceedings of the National Academy of Sciences, 120(51), e2312953120.
Anonymous. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. Journal of Pharmaceutical Sciences and Research, 17(1), 1-22.
Anonymous. (2018). The IC50 values calculated from the dose-response curves.
Kumar, K., et al. (2019). Quantitative Structure Activity Relationship in Drug Design: An Overview. SF Journal of Pharmaceutical and Analytical Chemistry, 2(2), 1017.
Zhang, X., et al. (2017). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters, 8(12), 1303-1308.
Devrani, N., et al. (2022). Structure activity relationship of benzoxazole derivatives. Journal of the Indian Chemical Society, 99(9), 100657.
Peterlin-Masic, L., & Kikelj, D. (2001). Which boronic acids are used most frequently for synthesis of bioactive molecules? Combinatorial Chemistry & High Throughput Screening, 4(5), 447-455.
BenchChem. (2024). Structure-Activity Relationship of Benzoic Acid Derivatives: A Comparative Guide for Drug Discovery.
Fasanmade, A. A., & Jusko, W. J. (2022). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives. Journal of Pharmacokinetics and Pharmacodynamics, 49(4), 385-397.
Publish Comparison Guide: Validation of Purity Standards for 2-Methylbenzoxazole-7-boronic Acid
Here is the definitive comparison guide for the validation of 2-Methylbenzoxazole-7-boronic Acid . Executive Summary: The Purity Illusion In drug development, 2-Methylbenzoxazole-7-boronic Acid (CAS: 957062-65-6) is a cr...
Author: BenchChem Technical Support Team. Date: February 2026
Here is the definitive comparison guide for the validation of 2-Methylbenzoxazole-7-boronic Acid .
Executive Summary: The Purity Illusion
In drug development, 2-Methylbenzoxazole-7-boronic Acid (CAS: 957062-65-6) is a critical scaffold for synthesizing kinase inhibitors and fluorescent probes. However, this compound presents a classic analytical trap: The HPLC Purity Illusion.
Standard commercial certificates of analysis (CoA) often report >98% purity based solely on HPLC-UV area percentages. This metric is frequently misleading for boronic acids due to their inherent equilibrium with boroxine anhydrides and varying degrees of hydration. A sample can be 99% pure by HPLC (measuring only the chromophore) but only 85% pure by mass (due to invisible oligomers and water), leading to stoichiometric errors in Suzuki-Miyaura couplings.
This guide compares the Standard Commercial Grade (validated via HPLC only) against an Enhanced Validation Grade (validated via qNMR + HPLC + ROI) to demonstrate why orthogonal testing is non-negotiable for precision chemistry.
Comparative Analysis: Standard vs. Enhanced Validation
The following table summarizes the performance metrics of a standard commercial batch versus a batch validated using the Enhanced Orthogonal Framework.
Feature
Standard Commercial Grade
Enhanced Validation Grade
Impact on Research
Primary Assay Method
HPLC-UV (Area %)
qNMR (Absolute Mass %)
qNMR detects "invisible" mass (water, boroxine, inorganic salts).
Purity Claim
>98% (Relative)
97.4% (Absolute)
Prevents overestimating reagent molarity.
Impurity Profiling
Detects UV-active organic impurities only.
Detects organics, water, and boroxine oligomers .
Identifies species that poison Pd-catalysts.
Stoichiometry Risk
High (Often under-dosed by 10-15%).
Low (Precise molar equivalents).
Critical for yield optimization in Suzuki couplings.
Boronic acids are not static molecules; they exist in a dynamic equilibrium with their trimeric anhydride form (boroxine) and water. This equilibrium is driven by concentration, temperature, and solvent.
The Trap: Both the monomer (boronic acid) and the trimer (boroxine) often co-elute or revert to the monomer on an HPLC column, making them indistinguishable by UV.
The Solution: Proton Quantitative NMR (¹H-qNMR) measures the active boron species relative to an internal standard, capturing the true "moles of reactive boron" per gram of material.
Visualization: The Degradation & Equilibrium Pathway
Figure 1: The dynamic equilibrium between the active boronic acid and its storage form (boroxine), alongside irreversible degradation pathways.[2]
Validated Experimental Protocols
To achieve "Enhanced Validation" status, the following orthogonal protocols must be executed. These are designed to be self-validating systems.
Protocol A: Absolute Purity via ¹H-qNMR
Rationale: NMR is a primary ratio method. Signal intensity is directly proportional to the number of nuclei, independent of the chemical structure's UV response factor.
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-hygroscopic, high relaxation stability.
Solvent: DMSO-d6 (Dry).
Workflow:
Weighing: Accurately weigh ~10 mg of Analyte (
) and ~5 mg of IS () into the same vial using a metrological micro-balance (readability 0.001 mg).
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).[3]
Acquisition:
Pulse Angle: 30° or 90°.
Relaxation Delay (d1): Must be
of the slowest relaxing proton (typically set to 60s to ensure full relaxation).
Scans: 16 or 32.
Processing: Phase and baseline correct manually. Integrate the singlet of 1,3,5-Trimethoxybenzene (6.08 ppm, 3H) and the aromatic protons of the benzoxazole (typically 7.0–8.0 ppm region).
Calculation:
(Where =Integral, =Number of protons, =Molar Mass, =Mass weighed, =Purity of IS)[4][5]
Protocol B: Impurity Profiling via HPLC-MS
Rationale: While qNMR gives mass purity, HPLC is required to identify specific organic impurities like the de-boronated byproduct (2-methylbenzoxazole) which may overlap in NMR.
*Note: Both reactions were set up assuming the material was 100% pure. Batch A contained significant water/boroxine content not detected by HPLC, leading to an under-charge of the boronic acid reagent.
Analytical Workflow Diagram
The following flowchart illustrates the decision matrix for certifying this compound.
Figure 2: Orthogonal validation workflow ensuring mass balance and impurity identification.
References
BenchChem. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from
United States Pharmacopeia (USP). (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy. USP/J-Stage. Retrieved from
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from
University of Edinburgh. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Retrieved from
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Personal Protective Equipment and Safe Handling Protocols for 2-Methylbenzoxazole-7-boronic Acid
Content Type: Operational Safety & Logistics Guide
Audience: Research Scientists, Medicinal Chemists, and EHS Officers[1]
Core Directive: The "Precautionary Principle" in Research
Status: Derived Safety Profile
As a specialized research chemical, 2-Methylbenzoxazole-7-boronic Acid (CAS 957062-65-6) often lacks a compound-specific, full-spectrum toxicological dataset. Therefore, this guide applies the Precautionary Principle , synthesizing data from its functional parents—2-Methylbenzoxazole (acute toxicity, irritant) and Aryl Boronic Acids (respiratory irritants)—to construct a maximum-safety handling protocol.
Key Physical Properties (Predicted/Analog-Based):
State: Solid (Crystalline powder)
Solubility: Soluble in DMSO, DMF, Methanol; sparingly soluble in water.
Stability: Hygroscopic; prone to dehydration (forming boroxines) if exposed to ambient moisture.
Based on Structure-Activity Relationships (SAR), this compound presents a dual-threat profile : the chemical reactivity of the boronic acid moiety and the biological activity potential of the benzoxazole core.
Physical abrasion from crystals + chemical irritation from acidity.
STOT - SE
Cat. 3
H335: May cause respiratory irritation.[1][3][5][8][9][10]
Inhalation of dust triggers mucosal inflammation.
Personal Protective Equipment (PPE) Matrix
Rationale: The lipophilicity of the benzoxazole ring requires strict dermal protection, while the boronic acid functionality mandates respiratory control.
Body Area
Recommended Equipment
Technical Specification & Rationale
Respiratory
Engineering Control (Primary)
Certified Chemical Fume Hood. All open handling must occur here.
Backup/Spill: N95 or P100 Respirator
Only if outside hood (e.g., spill cleanup). Boronic acid dust is highly irritating to the upper respiratory tract.
Hand
Double-Gloving Strategy
Inner: Nitrile (4 mil). Outer: Nitrile (4-5 mil) or Neoprene. Why: Benzoxazoles can permeate thin latex. Nitrile offers superior chemical resistance to organic solids.
Eye/Face
Chemical Safety Goggles
Standard safety glasses are insufficient for powders. Goggles seal against airborne dust entry.
Body
Lab Coat (High-Closure)
100% Cotton or Nomex (if flammable solvents are present). Ensure wrist coverage overlaps with gloves.
Operational Handling Protocol
Phase 1: Preparation & Weighing
Environment: Dehumidify the room if possible (<40% RH) or work quickly. Boronic acids can degrade to boroxines (anhydrides) in humid air.
Static Control: Use an anti-static gun or ionizer bar. Dry organic powders are prone to static charge, causing "fly-away" powder that contaminates the bench.
Transfer:
Place the receiving vessel (flask/vial) inside the balance draft shield.
Use a disposable anti-static weighing boat.
Do not return excess material to the stock container (prevents cross-contamination and hydrolysis).
Phase 2: Reaction Setup (Suzuki-Miyaura Context)
Solvent Addition: Add solvent (e.g., Dioxane, DMF) gently down the side of the flask to wash down any adherent powder.
Inert Atmosphere: While boronic acids are relatively air-stable, the palladium catalysts used in coupling are not. Purge the headspace with Nitrogen or Argon immediately after dissolution.
Temperature: If heating >80°C, ensure a reflux condenser is active before heating to prevent solvent/reagent vapor escape.
Phase 3: Visual Workflow (Graphviz)
Caption: Operational workflow ensuring containment from storage to disposal.
Place waste in a dedicated "Solid Hazardous Waste" bag.[1]
Clean surface with soap and water (removes benzoxazole residues) followed by an ethanol wipe.
First Aid:
Eye Contact: Flush immediately with water for 15 minutes.[8] Boronic acids are acidic; immediate dilution is critical to prevent corneal damage.
Skin Contact: Wash with soap and water.[1][3][8][9][10][11] Do not use solvent (ethanol/acetone) on skin, as this may enhance absorption of the benzoxazole moiety.
Waste Disposal Strategy
Compliance: 40 CFR 261 (RCRA) & Local Institutional Guidelines
Waste Stream
Classification
Disposal Method
Solid Waste
Hazardous Chemical Waste
Collect in a container labeled "Solid Organic Waste (Toxic)." Do not trash.
Liquid Waste
Organic Solvent Waste
Segregate into "Non-Halogenated" or "Halogenated" depending on the reaction solvent.
Contaminated Sharps
Hazardous Sharps
Needles/syringes used for transfer must go into rigid sharps containers, never trash.
Neutralization:
Unlike simple inorganic acids, do not attempt to neutralize boronic acid waste in the sink. The organic benzoxazole component remains toxic and environmentally persistent. Incineration is the only approved disposal route.
References
Fisher Scientific. (2025). Safety Data Sheet: 2-Methylbenzoxazole. Retrieved from
BenchChem. (2025).[8] Safety and Handling of 3-Methylphenylboronic Acid (Analogous Boronic Acid Safety). Retrieved from
Sigma-Aldrich. (2024).[4] Safety Data Sheet: Phenylboronic Acid (General Boronic Acid Hazards). Retrieved from
PubChem. (2025). Compound Summary: 2-Methylbenzoxazole (Toxicity Profile). National Library of Medicine. Retrieved from